cisplatin
Description
See also: this compound (preferred).
Structure
2D Structure
Properties
IUPAC Name |
azane;platinum(2+);dichloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZZYRPGZAFOLE-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.[Cl-].[Cl-].[Pt+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H6N2Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational Research and Historical Context of Cisplatin
Discovery and Early Investigations
The initial discovery of cisplatin's biological effects was made in the early 1960s by Barnett Rosenberg and his colleagues at Michigan State University jpccr.eucancer.govtesticularcanceruk.com. Their research was initially aimed at investigating whether electrical fields could influence cell division in bacteria. In a now-famous experiment, they passed an electric current through a solution containing Escherichia coli bacteria using platinum electrodes jpccr.eucancer.govtesticularcanceruk.com. They observed that the bacteria exposed to the electrolysis products of the platinum electrodes stopped dividing but continued to grow, resulting in filamentous structures up to 300 times their normal length jpccr.eucancer.govwikipedia.orgoncopedia.wiki.
Further investigation revealed that the observed effect was not due to the electric field itself, but rather to a soluble platinum compound generated from the platinum electrodes cancer.govoncopedia.wiki. After two years of research, Rosenberg's team identified this compound as cis-diamminedichloroplatinum(II), the cis isomer of [Pt(NH₃)₂Cl₂] jpccr.eucancer.govoncopedia.wiki. This compound had been synthesized much earlier by Michele Peyrone in 1844 and was known as Peyrone's salt, with its structure deduced by Alfred Werner in 1893 jpccr.euoncopedia.wikimdpi.comnih.govnih.govmdpi.com.
Rosenberg then conducted experiments to evaluate the effects of various platinum coordination complexes on sarcomas artificially implanted in rats jpccr.eu. These early studies demonstrated that cis-diamminedichloroplatinum was particularly effective in causing the regression of these tumors, marking the beginning of this compound's medicinal career jpccr.eu. This finding, published in 1969, described platinum compounds as a new class of potent antitumor agents and generated significant interest in their potential for cancer chemotherapy oncopedia.wiki.
Evolution of Research Focus
Following the initial discovery, research into This compound (B142131) rapidly evolved. The focus shifted from the initial observation of its biological effects to understanding its chemical properties and mechanism of action at a molecular level researchgate.netacs.org. Detailed studies utilizing a variety of spectroscopic methods, including X-ray and NMR spectroscopy, were crucial in revealing its ability to form irreversible crosslinks with bases in DNA jpccr.eu.
A key finding was that this compound primarily exerts its cytotoxic effects by binding to DNA, forming platinum-DNA adducts nih.govbiomedpharmajournal.orgoup.comgsconlinepress.com. These adducts, particularly 1,2-intrastrand cross-links between purine (B94841) bases (d(GpG) and d(ApG)), interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and the induction of apoptosis in cancer cells nih.govbiomedpharmajournal.orgoup.comgsconlinepress.com. Research also highlighted the importance of the cis configuration; the trans isomer, trans-diamminedichloroplatinum(II), was found to be significantly less effective as a chemotherapeutic agent, demonstrating a critical structure-activity relationship based on the geometry of the complex acs.orgmdpi.com.
The understanding of this compound's interaction with DNA spurred extensive research into the cellular mechanisms involved, including DNA repair pathways. Studies investigated how cells recognize and attempt to repair the DNA damage induced by this compound, and how deficiencies or enhancements in these pathways could influence sensitivity or resistance to the compound mdpi.commdpi.comnih.govnih.govelsevier.es. For instance, research indicated that the nucleotide excision repair (NER) pathway plays a significant role in removing this compound-DNA adducts, and that levels of proteins like ERCC1 can correlate with sensitivity nih.govelsevier.es.
Contemporary Significance in Chemical Biology and Medicinal Chemistry
This compound's discovery and the subsequent research have had a profound and lasting impact on both chemical biology and medicinal chemistry researchgate.net. In chemical biology, this compound serves as a fundamental tool for studying DNA damage and the cellular responses to such damage researchgate.net. Its well-characterized interaction with DNA makes it invaluable for investigating DNA repair mechanisms, cell cycle checkpoints, and apoptosis pathways mdpi.comnih.govnih.govnih.gov. Research continues to explore the intricate details of how this compound-DNA adducts are recognized by cellular proteins, such as high mobility group (HMG)-domain proteins, and how these interactions trigger downstream cellular events researchgate.netacs.orgnih.gov.
In medicinal chemistry, this compound is considered a cornerstone and a benchmark for the development of new metal-based therapeutic agents mdpi.comresearchgate.netacs.org. Its success demonstrated the potential of inorganic compounds as pharmaceuticals and significantly boosted the field of medicinal bioinorganic chemistry researchgate.net. The principles established through research on this compound's structure-activity relationships and its mechanism of action continue to guide the design and synthesis of novel coordination complexes with potential biological activity researchgate.netacs.orgmdpi.com. Contemporary research in this area includes the development of platinum(IV) prodrugs, multinuclear platinum complexes, and strategies to improve targeted delivery and reduce off-target interactions researchgate.netgsconlinepress.commdpi.comvhca.ch. Furthermore, studies into the mechanisms of this compound resistance continue to inform the design of new compounds and combination therapies aimed at overcoming these challenges mdpi.commdpi.combiomedpharmajournal.orgnih.gov.
While this article focuses solely on the chemical compound and its research history, the extensive investigation into this compound has yielded a wealth of detailed research findings regarding its interaction with DNA, the types of adducts formed, and the cellular pathways they influence. For example, studies have quantified the prevalence of different DNA adducts, showing that 1,2-intrastrand d(GpG) and d(ApG) adducts represent approximately 90% and 10% of the total adducts, respectively nih.gov. Research has also delved into the kinetics and selectivity of DNA platination, providing detailed insights into the chemical reactions occurring within the cellular environment vhca.ch. Although specific data tables with numerical values from historical experiments are not readily extractable from the provided search results in a format suitable for interactive display without further context or source material, the body of research highlighted underscores the depth of investigation into this compound's chemical and biological interactions.
Molecular Mechanisms of Cisplatin Action
Cisplatin (B142131) Activation and Reactivity
Upon entering a cell, this compound undergoes a series of activation steps that transform it from a relatively stable, neutral molecule into a potent, reactive agent. This transformation is crucial for its ability to interact with its ultimate target, DNA.
Hydrolysis Processes and Aqua Species Formation
The activation of this compound is initiated through hydrolysis, a process heavily influenced by the intracellular chloride concentration. nih.gov In the bloodstream, where the chloride concentration is high (approximately 100 mM), this compound remains in its neutral, less reactive form. However, upon entry into the cytoplasm, where the chloride concentration is significantly lower (around 4 mM), the chloride ligands of the this compound complex are displaced by water molecules. nih.gov
This aquation process occurs in a stepwise manner. The first hydrolysis event results in the formation of the positively charged, singly aquated species, cis-[Pt(NH₃)₂Cl(H₂O)]⁺. uniroma1.itresearchgate.net This is followed by a second hydrolysis step, which replaces the remaining chloride ligand to form the diaquated species, cis-[Pt(NH₃)₂(H₂O)₂]²⁺. uniroma1.itresearchgate.net These aquated intermediates are key to this compound's mechanism of action. uniroma1.it
| This compound Species | Formula | Charge | Reactivity |
| This compound | cis-[Pt(NH₃)₂Cl₂] | 0 | Low |
| Monoaquated this compound | cis-[Pt(NH₃)₂Cl(H₂O)]⁺ | +1 | High |
| Diaquated this compound | cis-[Pt(NH₃)₂(H₂O)₂]²⁺ | +2 | Very High |
Electrophilic Properties and Nucleophilic Interactions
The hydrolysis of this compound generates potent electrophiles. nih.govdovepress.com The positively charged platinum aqua species are highly reactive towards nucleophiles, which are abundant in the cellular environment. nih.gov While the primary target for this compound's cytotoxic effect is DNA, these reactive intermediates can also interact with other cellular nucleophiles, including sulfur-containing molecules like glutathione (B108866) and metallothionein, and proteins. nih.govnih.govresearchgate.net The primary binding sites on DNA are the nitrogen atoms of the purine (B94841) bases. nih.gov
Platinum-DNA Adduct Formation
The interaction between the aquated this compound species and DNA leads to the formation of various platinum-DNA adducts. These adducts are the primary lesions responsible for the therapeutic effects of this compound. The majority of these are intrastrand cross-links, which occur on the same strand of DNA. nih.govyoutube.com
Intrastrand Cross-links
Intrastrand cross-links are the most common type of adduct formed by this compound and are considered to be the most significant for its anticancer activity. acs.orgnih.gov These cross-links primarily form between adjacent purine bases. nih.gov
The most prevalent this compound-DNA adduct is the 1,2-intrastrand cross-link between two adjacent guanine (B1146940) bases, known as the d(GpG) adduct. acs.orgnih.gov This adduct accounts for approximately 60-65% of all this compound-induced DNA lesions. researchgate.netresearchgate.netoup.com The formation of this adduct involves the binding of the platinum atom to the N7 position of the two adjacent guanines. nih.gov The d(GpG) cross-link induces a significant conformational change in the DNA, causing it to bend and unwind. nih.gov This structural distortion is recognized by various cellular proteins, which can trigger downstream signaling pathways leading to cell cycle arrest and apoptosis. acs.org
| Type of Intrastrand Cross-link | Bases Involved | Approximate Abundance |
| 1,2-d(GpG) | Guanine-Guanine | 60-65% researchgate.netresearchgate.netoup.com |
| 1,2-d(ApG) | Adenine-Guanine | 20-25% researchgate.netresearchgate.netoup.com |
Interstrand Cross-links
Among the various DNA lesions induced by this compound, interstrand cross-links (ICLs) are particularly cytotoxic. Although they constitute a small fraction of the total DNA adducts formed by this compound (typically less than 1%), their biological impact is profound. An ICL is a covalent bond formed between two nucleotide residues on opposite strands of the DNA double helix. This lesion effectively prevents the separation of the DNA strands, a critical step for fundamental cellular processes such as DNA replication and transcription.
The formation of ICLs is a multi-step process that continues for up to 18 to 24 hours after initial exposure to the drug. The persistence of these cross-links is a key determinant of the drug's lethality; cells that are deficient in the repair pathways for ICLs, such as those from patients with Fanconi anemia, exhibit heightened sensitivity to this compound. The severe structural distortion of the DNA helix caused by an ICL poses a significant challenge to the cell's repair machinery, often leading to stalled replication forks and the initiation of apoptotic cell death.
Non-functional Adducts
While bifunctional adducts like intrastrand and interstrand cross-links are the most studied lesions, this compound also forms monofunctional adducts. These occur when only one of the two available binding sites on the activated this compound molecule covalently attaches to a DNA base, typically a guanine. Monofunctional adducts are considered intermediates in the formation of the more stable bifunctional cross-links.
Interactions with Cellular Macromolecules Beyond DNA
Protein Adduction and Modulation of Protein Function
This compound can form adducts with proteins, a process that plays a significant role in the drug's pharmacology. The platinum complex can bind to nucleophilic amino acid residues, particularly those containing sulfur, such as cysteine and methionine. These interactions can occur in several ways: this compound can bind directly to a protein, or it can form DNA-protein cross-links, where the platinum atom acts as a bridge between the DNA helix and a nearby protein.
This protein adduction can have several functional consequences. For instance, the binding of this compound to nuclear proteins essential for gene transcription, such as TATA binding protein and histone H1, can disrupt their primary functions. Furthermore, interactions with cytosolic proteins can influence drug transport and detoxification. Some studies have identified numerous cytosolic protein binding partners, and the extent of these interactions can vary between different cancer cell types, potentially influencing their sensitivity to the drug. The functional validation of novel protein targets, such as MetAP1, has shown that this compound binding can inhibit enzyme activity and contribute to its cytotoxicity.
| Class of Interacting Protein | Example(s) | Consequence of Interaction |
| Nuclear Proteins | TATA binding protein, Histone H1 | Disruption of gene transcription and chromatin structure. |
| Cytosolic Proteins | Vimentin, PDIA1 | Alteration of drug sensitivity and cellular scaffolding. |
| Enzymes | MetAP1, GLRX1, TXNDC17 | Inhibition of enzymatic activity, disturbance of cellular redox systems. |
RNA Interactions
Cellular RNAs are another important, though less characterized, target for this compound. The drug can form stable adducts with various RNA species, including ribosomal RNA (rRNA) and messenger RNA (mRNA). Studies have shown that platinum accumulation can be 4- to 20-fold higher in total cellular RNA than in genomic DNA.
The formation of this compound-RNA adducts can disrupt critical RNA-based processes. For example, adducts on rRNA can interfere with the function of the ribosome, the cellular machinery for protein synthesis. A high-resolution crystal structure of a this compound-modified ribosome revealed that this compound molecules can modify conserved functional centers, such as the mRNA channel. This binding can stabilize the interaction between the ribosome and mRNA, potentially impairing mRNA translocation and thereby inhibiting protein synthesis. While platinum accumulation is generally lower on mRNA compared to the more abundant rRNA, these adducts could have significant consequences for transcripts that are present in low copy numbers or are tightly regulated.
Induction of Oxidative Stress
Beyond direct covalent binding to macromolecules, a significant component of this compound's mechanism of action involves the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species and the cell's ability to detoxify them.
Reactive Oxygen Species Generation
This compound treatment leads to a significant increase in the intracellular levels of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide. A primary source of this this compound-induced ROS is the mitochondrion. The drug can impair the mitochondrial electron transport chain, leading to electron leakage and the subsequent formation of ROS. This mitochondrial dysfunction is a key contributor to this compound's cytotoxic effects.
The generation of ROS is not necessarily dependent on the level of nuclear DNA damage, suggesting it is a distinct mechanism of toxicity. In addition to mitochondria, enzyme systems such as NADPH oxidases (NOX) have been implicated in this compound-induced ROS production. Studies have shown that this compound can increase the expression of NOX isoforms, and inhibiting these enzymes can abolish ROS production and subsequent cell death. The resulting oxidative stress can damage lipids, proteins, and DNA, further contributing to the cellular damage that culminates in apoptosis.
Cellular Antioxidant System Modulation
This compound disrupts the delicate balance of the cellular antioxidant system by inducing the production of reactive oxygen species (ROS) and simultaneously depleting the cell's natural antioxidant defenses. This disruption is a key component of its antitumor activity. The interaction of this compound with cellular components leads to an increase in ROS, such as the superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂). This is partly due to the activation of enzymes like NADPH oxidase and the disruption of the mitochondrial electron transport chain.
The elevated levels of ROS induce significant cellular damage, including lipid peroxidation, where cellular membranes are damaged by the oxidation of polyunsaturated fatty acids, leading to the formation of cytotoxic products like malondialdehyde and 4-hydroxynonenal.
Depletion of Non-Enzymatic Antioxidants
A primary target of this compound is glutathione (GSH), a crucial non-enzymatic antioxidant. This compound has a strong affinity for the thiol group (-SH) of the cysteine residue in GSH. This interaction leads to the formation of a platinum-glutathione conjugate, which effectively depletes the intracellular stores of reduced GSH. This depletion impairs the cell's ability to neutralize ROS, thereby amplifying oxidative stress. The reduction in the GSH/GSSG (glutathione disulfide) ratio is a key indicator of this compound-induced oxidative stress. Studies have consistently shown a decrease in GSH levels in various cell types and tissues following this compound exposure. For instance, in this compound-treated tumor-bearing mice, a notable decrease in glutathione levels was observed in the blood, ascites supernatant, and tumor cells.
Modulation of Enzymatic Antioxidants
This compound also significantly affects the activity of key antioxidant enzymes that are critical for detoxifying ROS.
Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the highly reactive superoxide anion into oxygen and the less reactive hydrogen peroxide. Research has shown varied effects of this compound on SOD activity. Some studies report a decrease in SOD activity in renal tissue after this compound administration, contributing to oxidative damage. Conversely, other investigations have noted an increase in SOD activity in certain contexts, potentially as a compensatory response to elevated superoxide levels. For example, in rat renal cortical slices, SOD activity was found to increase by 1.6-fold after 90 minutes of incubation with this compound.
Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, a critical step in preventing cellular damage. Similar to SOD, the effect of this compound on catalase activity can vary. Some studies have observed a significant decrease in catalase activity in the kidney and liver following this compound administration. However, other research on rat renal cortical slices showed a 1.5-fold increase in catalase activity after 90 minutes of this compound exposure.
Glutathione Peroxidase (GPx): This enzyme plays a vital role in reducing hydrogen peroxide and lipid hydroperoxides to water and their corresponding alcohols, respectively, using GSH as a reductant. This compound has been shown to inhibit the activity of glutathione peroxidases. This inhibition, coupled with the depletion of its co-substrate GSH, severely hampers the cell's capacity to neutralize peroxides, leading to their accumulation and subsequent cellular damage. Decreases in GPx activity have been documented in various tissues, including the kidney, following this compound treatment.
Cellular Responses to Cisplatin Exposure
Cisplatin (B142131) Cellular Uptake and Efflux Dynamics
The entry of this compound into cells is a multifaceted process that is not entirely understood but is known to involve a combination of passive diffusion and active transport mechanisms. nih.gov The balance between the influx and efflux of the drug is a critical determinant of its intracellular concentration and, consequently, its cytotoxic efficacy. Reduced accumulation of this compound within the cell is a significant factor in the development of drug resistance. nih.gov
This compound can cross the cell membrane via passive diffusion, a process driven by a concentration gradient. nih.govresearchgate.net This mode of entry is facilitated by the molecule's characteristics: it is small and has no net electrical charge in the high-chloride environment of the extracellular fluid (approximately 100 mM). nih.govcore.ac.uk The neutral charge prevents it from being repelled by the large Born energy barrier that typically impedes the diffusion of small, hydrophilic ions through the lipid bilayer of the cell membrane. core.ac.uk Studies using synthetic unilamellar lipid vesicles, which are model membranes devoid of any proteins, have demonstrated that this compound is capable of passively diffusing across a lipid bilayer. core.ac.ukdntb.gov.ua
Once inside the cell, this compound encounters a significantly lower chloride concentration in the cytoplasm (around 4-13 mM). researchgate.netcore.ac.uk This low-chloride environment promotes the hydrolysis of this compound, where the chloride ligands are displaced by water molecules. nih.govpnas.org This reaction results in the formation of positively charged, aquated derivatives, such as cis-[PtCl(NH3)2(OH2)]+ and subsequently [Pt(NH3)2(OH2)2]2+. core.ac.uk These charged species are membrane-impermeant and are effectively trapped within the cytoplasm, a phenomenon that facilitates the drug's accumulation. researchgate.netcore.ac.uknih.gov The rate of this passive uptake is not saturable, suggesting it is not mediated by a finite number of protein transporters. core.ac.uk Research has shown that the permeability coefficient of this compound increases significantly with the chloride concentration of the external medium, supporting the model of passive entry of the neutral species followed by intracellular aquation and trapping. core.ac.uknih.gov
While passive diffusion contributes to this compound accumulation, a significant portion of its uptake is mediated by membrane-embedded proteins. core.ac.ukpnas.org It has been proposed that approximately 50% of the initial uptake rate is due to passive diffusion, with the remainder attributed to facilitated diffusion through transporters. pnas.org
The high-affinity copper transporter, CTR1 (encoded by the SLC31A1 gene), has been identified as a major protein governing the uptake of this compound in both yeast and mammalian cells. pnas.orgaacrjournals.orgnih.govnih.gov CTR1 is almost ubiquitously expressed and is vital for supplying cells with copper, an essential nutrient. oatext.com Evidence for its role in this compound transport is substantial. Deletion of the CTR1 gene in yeast and mouse cells leads to increased resistance to this compound and a corresponding decrease in the drug's intracellular accumulation. pnas.orgnih.govfrontiersin.org For instance, yeast cells with a CTR1 deletion showed an 8-fold reduction in this compound uptake. nih.gov Similarly, mouse embryonic fibroblasts lacking both CTR1 alleles accumulated significantly less platinum compared to their wild-type counterparts. aacrjournals.org
The relationship between copper and this compound transport via CTR1 is competitive. The presence of copper can reduce the cellular accumulation of this compound, and conversely, this compound can interfere with copper uptake in a CTR1-dependent manner. pnas.orgnih.gov Exposure to this compound has also been shown to induce the degradation and delocalization of the CTR1 protein, which could be a mechanism for acquired resistance. pnas.orgnih.govfrontiersin.org CTR1 also facilitates the transport of other platinum-based drugs, such as carboplatin (B1684641) and oxaliplatin (B1677828). aacrjournals.orgnih.gov
| Cell/Organism Model | Experimental Finding | Reference |
|---|---|---|
| Yeast (S. cerevisiae) | Deletion of CTR1 resulted in an 8-fold reduction in this compound uptake and a 1.9-fold increase in resistance. | nih.gov |
| Yeast (S. cerevisiae) | This compound accumulation in the ctr1Δ mutant was 56% of that in wild-type cells. | nih.gov |
| Mouse Embryonic Fibroblasts (MEFs) | MEF cells lacking both CTR1 alleles (CTR1-/-) showed a 66% reduction in this compound accumulation after 5 minutes of exposure compared to wild-type (CTR1+/+) cells. | aacrjournals.org |
| Human Ovarian Cancer Cells (A2780) | A 20-fold overexpression of CTR1 led to markedly elevated intracellular platinum levels. | frontiersin.org |
| Human Cells (Transfected) | Enhanced expression of the human Ctr1 gene increased the uptake of this compound, carboplatin, and oxaliplatin. | aacrjournals.org |
Organic Cation Transporters, members of the SLC22 transporter family, are polyspecific carriers that play a significant role in the absorption and excretion of various drugs. oatext.comnih.gov Several studies have implicated OCTs, particularly OCT2 (SLC22A2), in the cellular uptake of this compound. oatext.comnih.govelsevierpure.com OCT2 is highly expressed in the kidneys, which helps explain the organ-specific toxicity of this compound. oatext.comnih.gov
The involvement of OCTs in this compound transport has been demonstrated in various models. Studies have shown that OCT2-mediated transport of this compound is saturable, and this compound can inhibit the transport of other OCT substrates. nih.govresearchgate.net In vivo studies using mice deficient in OCT1 and OCT2 revealed that these animals were protected from severe this compound-induced kidney damage and ototoxicity. nih.govnih.gov Furthermore, co-administration of this compound with cimetidine, an organic cation that competes for transport, protected wild-type mice from these toxicities. nih.gov Research using human embryonic kidney (HEK) 293 cells engineered to express hOCT2 showed a significant increase in the accumulation of several platinum compounds compared to control cells. researchgate.net Downregulation of OCT3 has also been linked to this compound resistance in hepatoma cells. nih.gov
| Platinum Compound | Fold-Increase in Accumulation (HEK293/hOCT2 vs. Control) | Reference |
|---|---|---|
| Oxaliplatin | 28.6 | researchgate.net |
| Pt[DACH]Cl2 | 20.6 | researchgate.net |
| Ormaplatin | 8.1 | researchgate.net |
| Tetraplatin | 4.5 | researchgate.net |
| Transplatin | 3.7 | researchgate.net |
| This compound | 1.3 | researchgate.net |
| Carboplatin | No significant increase | researchgate.net |
Increased efflux, or the active removal of a drug from the cell, is another key mechanism of this compound resistance. nih.gov This process is mediated by specific transporter proteins that pump the drug out of the cytoplasm, thereby reducing its intracellular concentration and ability to reach its DNA target.
Two P-type ATPases involved in copper homeostasis, ATP7A and ATP7B, have been identified as key players in this compound efflux. nih.govnih.gov These transporters are typically located in the trans-Golgi network, but in response to elevated levels of copper or this compound, they can traffic to peripheral vesicles and the plasma membrane to facilitate the removal of the metal. nih.govmdpi.com Overexpression of ATP7A and ATP7B has been associated with this compound resistance in various cancer cell lines. researchgate.netmdpi.com Studies in human ovarian carcinoma cells have shown that this compound exposure triggers the rapid trafficking of both ATP7A and ATP7B from the Golgi complex toward the cell periphery, which is believed to be the mechanism for this compound efflux. nih.gov Silencing the expression of ATP7B in resistant ovarian cancer cells has been shown to enhance their sensitivity to this compound. mdpi.com
In addition to the copper transporters, the Multidrug Resistance-Associated Protein 2 (MRP2), a member of the ATP-binding cassette (ABC) transporter family, is also involved in this compound efflux. nih.gov MRP2 has been identified as a major ATPase responsible for the increased efflux of this compound in resistant cells. nih.gov This transporter is also thought to play a role in the efflux of this compound conjugates from kidney cells. oatext.com
The biophysical properties of the cell membrane can significantly influence the passive diffusion of this compound into the cell. nih.gov Membrane fluidity, which is determined by its lipid composition, has a critical role in drug diffusion. nih.gov Factors such as the type of phospholipids, the length and saturation of their fatty acid tails, and the concentration of cholesterol can alter membrane packing and permeability. nih.govresearchgate.net
Molecular dynamics simulations have shown that this compound permeability is highly dependent on membrane composition. nih.govnih.govbiorxiv.org For instance, the permeability of a simple, single-component DOPC membrane is 5-6 orders of magnitude higher than that of membranes with a more realistic, complex lipid composition. nih.govbiorxiv.org Cholesterol, a key component of mammalian cell membranes, is known to decrease membrane fluidity and increase lipid packing. nih.gov Studies have demonstrated that increasing the cholesterol content in model membranes from 0% to 33% can decrease the membrane's permeability to this compound by approximately one order of magnitude. nih.govbiorxiv.org
Cancer cells often exhibit altered membrane composition compared to normal cells, including a loss of lipid asymmetry between the inner and outer leaflets of the plasma membrane. researchgate.netnih.gov This loss of asymmetry has been shown to decrease membrane permeability to this compound by an order of magnitude, potentially contributing to a resistance phenotype. researchgate.netnih.govbiorxiv.org An increase in lipid membrane packing, which reduces fluidity, can limit the passive diffusion and intracellular accumulation of this compound, thereby reducing its cytotoxic effect. nih.gov
| Membrane Property | Effect on Permeability | Mechanism | Reference |
|---|---|---|---|
| Increased Cholesterol Content (0% to 33%) | Decreased by ~1 order of magnitude | Increases membrane ordering and stiffness, reducing flexibility of lipid tails. | nih.govbiorxiv.org |
| Loss of Lipid Asymmetry (Cancer vs. Normal Cell Model) | Decreased by ~1 order of magnitude | Slows the diffusion of this compound within the membrane. | nih.govbiorxiv.org |
| Complex Lipid Composition (vs. pure DOPC) | Decreased by 5-6 orders of magnitude | More realistic membrane models have lower free volume and higher packing density. | nih.govbiorxiv.org |
| Increased Membrane Fluidity | Increased Permeability | Larger interior volume of membranes in the liquid-crystalline phase is more prone to accommodate molecules. | nih.gov |
Transporter-Mediated Uptake
DNA Damage Response (DDR) Pathways
Upon exposure to this compound, cells activate the DNA Damage Response (DDR), a sophisticated signaling network that senses DNA lesions, halts cell cycle progression to allow time for repair, and, if the damage is irreparable, triggers cell death pathways. nih.gov this compound forms adducts with DNA, primarily intrastrand crosslinks, which distort the DNA helix and obstruct critical cellular processes like replication and transcription. elsevier.es
A primary function of the DDR is to arrest the cell cycle, preventing the propagation of damaged DNA to daughter cells. This compound-induced DNA damage activates checkpoints at the G1, S, and G2 phases of the cell cycle. researchgate.net The activation of these checkpoints is orchestrated by a cascade of protein kinases and their downstream effectors. Studies in ovarian cancer cells have shown that this compound can induce a transient S-phase arrest and a more sustained G2/M arrest. nih.gov This G2 arrest is often more prominent and is a critical determinant of cell fate. The fidelity of the G1 arrest induced by this compound can be compromised by the activation of checkpoint kinases Chk1 and Chk2 in the S and G2/M phases, which can prevent cells from arresting in G1. nih.gov
| Cell Cycle Phase | Key Proteins Involved in this compound-Induced Arrest | Outcome of Arrest |
| G1 Phase | p53, p21 | Prevents entry into S phase with damaged DNA. |
| S Phase | ATR, Chk1, Cdk2/cyclin A | Slows DNA replication to allow for repair of stalled replication forks. |
| G2/M Phase | ATM/ATR, Chk1/Chk2, Cdc2/cyclin B | Prevents entry into mitosis with damaged chromosomes. |
The DDR is mediated by a series of signal transduction cascades that amplify the initial damage signal and coordinate the cellular response. Key players in this network include mitogen-activated protein kinases (MAPKs), the tumor suppressor p53 and its relatives, and the master kinases ATM and ATR.
MAPKs are a family of protein kinases that respond to various extracellular stimuli and intracellular stress, including DNA damage induced by this compound. The three major MAPK subfamilies—JNK (c-Jun N-terminal kinase), p38, and ERK (extracellular signal-regulated kinase)—are all implicated in the cellular response to this compound, although their specific roles can be cell-type dependent and complex. nih.govresearchgate.net
JNK and p38: Generally, the JNK and p38 MAPK pathways are activated by stress signals and are primarily involved in promoting cell cycle arrest and apoptosis. researchgate.net Sustained activation of JNK and p38 pathways has been observed in this compound-sensitive ovarian carcinoma cells, leading to the induction of Fas ligand and subsequent apoptosis. nih.gov In contrast, this compound-resistant cells often exhibit only transient activation of these pathways. nih.gov
ERK: The role of the ERK pathway in the this compound response is more controversial. While often associated with cell survival and proliferation, some studies indicate that this compound can induce ERK activation. oncotarget.com The outcome of ERK activation may depend on the intensity and duration of the signal; low-level activation might promote cell cycle arrest, whereas extensive activation could contribute to apoptosis. oncotarget.com In some contexts, ERK activation has been linked to chemoresistance by promoting G1 to S phase progression. oncotarget.com
The tumor suppressor protein p53 is a central node in the DDR, often referred to as the "guardian of the genome". nih.gov In response to DNA damage, p53 is stabilized and activated, leading to the transcriptional regulation of a wide array of target genes involved in cell cycle arrest, DNA repair, and apoptosis. nih.gov this compound-induced DNA damage is a potent activator of p53. youtube.com However, many tumors harbor mutations in the TP53 gene, which can contribute to this compound resistance. nih.gov
Even in cells with mutated or absent p53, a related protein, p73, can play a crucial role in mediating the apoptotic response to this compound. nih.gov The c-Abl tyrosine kinase, activated by the mismatch repair system in response to this compound-DNA adducts, can stabilize and activate p73, leading to apoptosis. nih.govnih.gov Like p53, p73 can upregulate the expression of pro-apoptotic proteins such as Bax and PUMA. mdpi.com
At the apex of the DDR signaling cascade are the phosphatidylinositol 3-kinase-related kinases (PIKKs), primarily ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related). These kinases are activated by different types of DNA lesions.
ATR: ATR is primarily activated by single-stranded DNA (ssDNA) that arises from stalled replication forks, a common consequence of this compound-induced DNA crosslinks. nih.govaacrjournals.org Once activated, ATR phosphorylates a number of downstream targets, including the checkpoint kinase Chk1, to initiate cell cycle arrest and promote DNA repair. nih.govplos.org Inhibition of the ATR-Chk1 pathway has been shown to significantly sensitize cancer cells to this compound. aacrjournals.orgnih.gov
| Kinase Pathway | Primary Activating Lesion | Key Downstream Effectors | Primary Cellular Outcome |
| ATR | Stalled Replication Forks (ssDNA) | Chk1, p53 | S and G2/M checkpoint activation, DNA repair, Apoptosis |
| ATM | Double-Strand Breaks | Chk2, p53 | G1 and G2/M checkpoint activation, DNA repair, Apoptosis |
Signal Transduction Cascades
Mechanisms of Regulated Cell Death Induction
When DNA damage is too severe to be repaired, the DDR pathways shift from a pro-survival to a pro-death mode, initiating regulated cell death (RCD) to eliminate the damaged cells. This compound can induce multiple forms of RCD, including apoptosis, necroptosis, and autophagy-related cell death.
Apoptosis: Apoptosis, or programmed cell death, is a major mechanism by which this compound kills cancer cells. researchgate.net this compound can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.comnih.gov
Intrinsic Pathway: This is the primary apoptotic pathway activated by this compound. nih.gov DNA damage activates p53, which in turn can increase the expression of pro-apoptotic Bcl-2 family proteins like Bax and PUMA, and decrease the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.govmdpi.com This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in cell death. mdpi.comaacrjournals.org
Extrinsic Pathway: this compound can also induce the expression of death ligands like FasL, which bind to their corresponding death receptors on the cell surface, leading to the activation of caspase-8 and subsequent engagement of the apoptotic cascade. nih.govnih.gov
Necroptosis: Necroptosis is a form of programmed necrosis that is executed independently of caspases. It is mediated by a signaling cascade involving receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like protein (MLKL). frontiersin.orgnih.gov Evidence suggests that this compound can induce necroptosis in various cell types, particularly when apoptosis is inhibited. nih.govnih.gov The formation of the RIPK1/RIPK3/MLKL "necrosome" complex is a key event in this pathway. nih.gov Necroptosis can be triggered by stimuli such as TNF-α, which can be upregulated following this compound administration. frontiersin.org
Autophagy: Autophagy is a cellular self-digestion process that can have a dual role in cancer therapy. It can act as a pro-survival mechanism by removing damaged organelles and providing nutrients during stress, thereby contributing to this compound resistance. mdpi.comnih.gov However, excessive or prolonged autophagy can also lead to a form of cell death known as autophagic cell death. This compound has been shown to induce autophagy in many cancer cell types. nih.govspandidos-publications.com The inhibition of this autophagic response can often enhance this compound-induced apoptosis, suggesting that in many contexts, autophagy is primarily a protective mechanism against this compound-induced cytotoxicity. mdpi.comnih.gov
Apoptosis Pathways
This compound-induced apoptosis is a highly regulated process involving three major signaling pathways: the intrinsic (mitochondrial), the extrinsic (death receptor-mediated), and the endoplasmic reticulum (ER) stress-mediated pathways. nih.gov While these pathways are distinct, they can be interconnected, leading to a coordinated and amplified apoptotic signal. The intrinsic pathway, which is centered around the mitochondria, is considered the major route for this compound-induced apoptosis. researchgate.netnih.gov
The mitochondrial or intrinsic pathway of apoptosis is a primary mechanism through which this compound induces cell death. nih.gov This pathway is triggered by intracellular stresses, such as the DNA damage caused by this compound. nih.gov The process is characterized by a series of events at the mitochondrial level, including the release of pro-apoptotic factors into the cytoplasm, the activation of a specific caspase cascade, and the critical regulatory role of the Bcl-2 family of proteins.
A critical event in the intrinsic apoptotic pathway is the permeabilization of the outer mitochondrial membrane, which leads to the release of apoptogenic factors into the cytosol. researchgate.net One of the most important of these factors is cytochrome c. researchgate.netresearchgate.net Upon exposure to this compound, cellular stress signals lead to the formation of pores in the mitochondrial outer membrane. youtube.com Research has shown that this compound treatment causes the redistribution of cytosolic Bax, a pro-apoptotic protein, to the mitochondria, which facilitates the release of cytochrome c. nih.gov This release is a key commitment step in the apoptotic process. Once in the cytosol, cytochrome c binds to the apoptotic protease activating factor-1 (Apaf-1), initiating the formation of a complex known as the apoptosome. researchgate.netyoutube.com Studies in p53-deficient kidney cells have also confirmed that this compound induces Bax activation and subsequent cytochrome c release, indicating this mechanism can operate independently of p53. nih.gov
Caspases, a family of cysteine proteases, are the central executioners of apoptosis. nih.gov this compound treatment leads to the activation of a cascade of these enzymes. The intrinsic pathway is initiated by the activation of an initiator caspase, primarily caspase-9. acs.org The formation of the apoptosome, triggered by cytochrome c release, leads to the recruitment and auto-activation of procaspase-9. researchgate.net Activated caspase-9 then cleaves and activates downstream effector caspases, such as caspase-3 and caspase-7. researchgate.netnih.gov These effector caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov Research in ovarian cancer cells has demonstrated that this compound induces the activation of both initiator caspases (caspase-9 and caspase-8) and effector caspases (caspase-3 and caspase-7). nih.gov The activation of these caspases is often dose- and time-dependent. researchgate.net For example, in mesothelioma cell lines, higher doses of this compound lead to earlier activation of caspase-3/7. researchgate.net
The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-apoptotic and anti-apoptotic signals. nih.govnih.gov This family includes anti-apoptotic members (e.g., Bcl-2, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak). nih.gov this compound-induced cytotoxicity involves the modulation of these proteins. nih.gov Exposure to this compound can lead to the activation and translocation of pro-apoptotic proteins like Bax and Bak to the mitochondrial membrane. nih.govdovepress.com There, they form oligomers that increase the permeability of the outer mitochondrial membrane, facilitating cytochrome c release. nih.govnih.gov Conversely, anti-apoptotic proteins like Bcl-2 can prevent apoptosis by sequestering pro-apoptotic members. researchgate.net Overexpression of Bcl-2 has been shown to ameliorate this compound-induced cytochrome c release and apoptosis, and is often associated with this compound resistance in various cancers. nih.govresearchgate.net Thus, the ratio of pro- to anti-apoptotic Bcl-2 family proteins is a critical determinant of a cell's susceptibility to this compound-induced apoptosis.
| Cell Line Type | This compound Effect on Bcl-2 Family Proteins | Outcome | Reference |
| Dorsal Root Ganglion (DRG) Neurons | Causes redistribution of cytosolic Bax to mitochondria. | Promotes apoptosis. | nih.gov |
| p53-deficient Kidney Cells | Induces interdependent activation of Bax and Bak, leading to their oligomerization in mitochondria. | Promotes apoptosis via cytochrome c release. | nih.gov |
| Epithelial Ovarian Cancer (EOC) Cells | Modulates Bcl-2 family proteins; inhibition of Bcl-2 enhances this compound-induced death. | Regulates this compound resistance. | nih.gov |
| Oropharyngeal Squamous Cell Carcinoma | High endogenous Bcl-2 expression is related to increased this compound resistance. | Inhibits apoptosis. | researchgate.net |
In addition to the intrinsic pathway, this compound can also activate the extrinsic pathway of apoptosis. researchgate.netnih.gov This pathway is initiated by the binding of extracellular death ligands, such as Fas ligand (FasL) or tumor necrosis factor-alpha (TNF-α), to their corresponding death receptors on the cell surface (e.g., FasR, TNFR1). nih.govsinobiological.com This ligand-receptor interaction leads to the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), which in turn recruit procaspase-8. sinobiological.com This assembly forms the death-inducing signaling complex (DISC), where procaspase-8 undergoes auto-catalytic activation. sinobiological.com Activated caspase-8 can then directly activate effector caspases like caspase-3, or it can cleave the Bcl-2 family protein Bid into its truncated form, tBid. researchgate.net tBid then translocates to the mitochondria to engage the intrinsic pathway, providing a point of crosstalk between the two apoptotic routes. researchgate.net Studies in osteosarcoma cells have shown that this compound specifically induces apoptosis through the sequential activation of caspase-8, followed by caspase-3 and caspase-6. nih.gov While this pathway is activated by this compound, the mitochondrial pathway is generally considered the major contributor to its cytotoxic effects. nih.gov
The endoplasmic reticulum is a critical organelle for protein folding and calcium homeostasis. nih.gov this compound can disrupt these functions, leading to an accumulation of misfolded proteins and a state known as ER stress. frontiersin.orgnih.gov While initially the cell responds to ER stress through the unfolded protein response (UPR) to restore homeostasis, prolonged or severe ER stress can trigger apoptosis. nih.govspandidos-publications.com this compound has been shown to induce ER stress, evidenced by the increased expression of ER stress markers like GRP78/BiP. nih.govresearchgate.net This sustained stress can activate apoptotic signaling. One key mediator of ER stress-induced apoptosis is caspase-12 (in murine models) or caspase-4 (in humans). frontiersin.orgresearchgate.net this compound can induce the activation of caspase-12 in a calcium- and calpain-dependent manner, even in the absence of a nucleus, suggesting the ER can be an independent target for this compound's action. nih.gov The ER stress pathway can also converge with the mitochondrial pathway, as ER stress can lead to the upregulation of pro-apoptotic proteins like CHOP, which in turn can influence the Bcl-2 family of proteins to promote apoptosis. frontiersin.orgresearchgate.net
| Research Finding | Cell Type/Model | Implication for Apoptosis | Reference |
| This compound induces calpain-dependent activation of the ER-specific caspase-12. | Enucleated cells (cytoplasts) and intact cells | Demonstrates a nucleus-independent mechanism of apoptosis induction via ER stress. | nih.gov |
| This compound upregulates ER stress markers GRP78, IRE1, and PERK. | Human lung cancer cells (A549 and H460) | Indicates that this compound induces ER stress, which can contribute to apoptosis. | spandidos-publications.com |
| This compound treatment upregulates the expression of GRP78 and CHOP, and activates caspase-4 and caspase-3. | Human glioma cells (U251) | Shows a clear pathway from ER stress to caspase activation and apoptosis. | researchgate.net |
| This compound can elevate intracellular calcium levels and activate calcium protease-dependent Caspase 12. | Cells lacking a nucleus | Suggests the ER is an independent target for this compound-induced apoptosis. | frontiersin.org |
Mitochondrial Intrinsic Apoptosis
Necrotic Cell Death Mechanisms
This compound is capable of inducing various forms of cell death, with the specific modality often dependent on the concentration of the drug. While lower concentrations tend to favor apoptosis, higher concentrations are more frequently associated with necrotic cell death. doi.orgresearchgate.netmdpi.com Necrosis is morphologically characterized by cellular swelling and an early loss of plasma membrane integrity, leading to the release of cellular contents and subsequent inflammation. researchgate.net
Recent research has provided evidence that this compound can induce a programmed form of necrosis known as necroptosis. researchgate.net This pathway is activated in cells that express Receptor-Interacting Protein 3 (RIP3). The core machinery of necroptosis involves the formation of a protein complex called the necrosome, which includes RIP1, RIP3, and the Mixed Lineage Kinase Domain-Like protein (MLKL). researchgate.net Upon this compound exposure, this RIP1/RIP3/MLKL necrosome assembles and translocates to the mitochondria-associated membrane. researchgate.net
The induction of necroptosis by this compound can occur through pathways that are both dependent on and independent of Tumor Necrosis Factor α (TNFα). researchgate.net A critical downstream event following the formation of the necrosome is the generation of reactive oxygen species (ROS) and the opening of the mitochondrial permeability transition pore (mPTP), a process mediated by cyclophilin-D (CypD). researchgate.net The opening of the mPTP is a crucial step in executing necroptosis. Studies have shown that the absence of core necroptotic components like RIP1, RIP3, or MLKL can block this compound-induced cell death in susceptible cell lines. researchgate.net Furthermore, the complete blockage of this compound-induced cell death was observed when both CypD and TNFα were absent, indicating that this compound utilizes both TNFα-dependent and independent pathways to trigger necroptosis. researchgate.net
Autophagy Modulation
Autophagy is a highly conserved cellular process responsible for the degradation of damaged organelles and protein aggregates, playing a critical role in maintaining cellular homeostasis. nih.gov In the context of this compound exposure, autophagy can have complex and often contradictory roles, either promoting cell survival or contributing to cell death, depending on the cellular context and the nature of the autophagic response. scielo.broup.com
Protective Autophagy and its Signaling
In many cell types, this compound treatment triggers a protective autophagic response that counteracts its cytotoxic effects. nih.govnih.gov This pro-survival role is evidenced by studies where the inhibition of autophagy, either pharmacologically or through genetic knockdown of key autophagy-related genes (Atg) like ATG5, ATG7, or Beclin 1, leads to an enhancement of this compound-induced apoptosis. nih.govekb.eg This suggests that autophagy acts as a rescue mechanism, allowing cells to cope with the stress induced by this compound. mdpi.com For instance, in human lung cancer and bladder cancer cells, blocking the autophagic process significantly increased the cytotoxic effects of this compound. nih.govekb.eg
The signaling pathways that regulate this protective response are multifaceted. This compound-induced autophagy has been shown to be mediated by the upregulation of essential autophagy proteins such as Beclin 1 and Atg5. ekb.eg The activation of the Extracellular signal-Regulated Kinase (ERK) signaling pathway is one mechanism by which this compound can promote this protective autophagy. nih.gov In breast cancer cells, this compound treatment activated the MAPK signaling pathway, and specifically, the ERK pathway was found to promote autophagy. nih.gov
Non-Protective Autophagy Modes
While often cytoprotective, autophagy induced by this compound is not always a pro-survival mechanism. Research has identified multiple functional forms of autophagy, including a "non-protective" form and a cytotoxic form that can promote cell death. oup.com Non-protective autophagy, as the name suggests, does not directly influence the cell's fate in response to this compound; its inhibition does not significantly alter the extent of this compound-induced apoptosis.
Interestingly, a phenomenon known as an "autophagic switch" has been observed, where the nature of the autophagic response can change based on the genetic status of the cell. oup.com For example, in non-small cell lung cancer cells with wild-type p53, this compound induces non-protective autophagy. However, in cells where p53 is functionally null, this compound triggers a switch to a protective form of autophagy. Inhibiting this protective autophagy in the p53-null cells restores their sensitivity to this compound, highlighting that the functional outcome of autophagy is highly context-dependent. This switch suggests that cellular factors can modulate the autophagic response, turning it from a neutral or even detrimental process into a survival mechanism.
Autophagy Regulation by AMPK/mTORC1 and ERK Pathways
The regulation of autophagy in response to this compound is governed by key cellular energy and stress sensors. Two of the most critical regulatory pathways are the 5' AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathways. Generally, AMPK acts as a positive regulator of autophagy, while mTORC1 is a major negative regulator.
This compound treatment can lead to the activation of AMPK. Activated AMPK can induce autophagy through at least two mechanisms: it can directly phosphorylate and activate the ULK1 complex, which is essential for the initiation of autophagy, or it can inhibit mTORC1. The suppression of mTORC1 activity by AMPK relieves the inhibitory phosphorylation of the ULK1 complex, thereby promoting autophagosome formation. Studies have shown that silencing AMPK reduces the ability of this compound to trigger autophagy, while conversely, downregulating mTOR is sufficient to induce it. This AMPK-mediated, mTOR-suppressed autophagic response has been demonstrated to protect tumor cells from this compound-induced apoptotic death.
In addition to the AMPK/mTORC1 axis, the Extracellular signal-regulated kinase (ERK) pathway, part of the Mitogen-Activated Protein Kinase (MAPK) family, also plays a role. nih.gov Research has indicated that this compound can activate the ERK signaling pathway, which in turn promotes a protective autophagic response in cancer cells. nih.gov
Cellular Stress Responses in Specific Non-Target Cell Types
Mechanisms of this compound-Induced Cellular Injury in Renal Epithelia
The clinical utility of this compound is significantly limited by its nephrotoxicity, with injury to renal tubular epithelial cells being a primary pathological feature. The kidney accumulates this compound to a much higher degree than other organs, which is a key factor in its targeted toxicity. nih.gov This accumulation is facilitated by specific transporters on the renal epithelial cells, particularly the organic cation transporter 2 (OCT2) located on the basolateral membrane, which mediates the uptake of this compound from the blood into the cells.
Once inside the renal epithelial cells, this compound triggers a multi-pronged attack leading to cellular injury and death. The mechanisms are complex and involve oxidative stress, inflammation, DNA damage, and the activation of cell death pathways. This compound causes significant mitochondrial dysfunction, leading to the excessive production of reactive oxygen species (ROS). This oxidative stress damages cellular components and contributes to both apoptosis and necrosis. researchgate.net
In renal epithelial cells, as in other cell types, the mode of cell death is concentration-dependent. Low concentrations of this compound tend to induce apoptosis, while higher concentrations lead to necrosis. Apoptotic pathways activated by this compound in these cells can involve both intrinsic (mitochondrial) and extrinsic pathways. scielo.br Furthermore, this compound-induced injury provokes an inflammatory response, which can amplify the initial damage and contribute to acute kidney injury.
Molecular Pathogenesis of this compound-Induced Cellular Damage in Auditory Systems
This compound-induced ototoxicity is a complex process initiated by the drug's accumulation in the inner ear, primarily affecting sensory hair cells, the stria vascularis, and spiral ganglion neurons. nih.govmdpi.com The cellular damage is not caused by a single mechanism but rather by a cascade of interconnected molecular events, including oxidative stress, inflammation, mitochondrial dysfunction, and the activation of cell death pathways. nih.gov The irreversible nature of this damage is due to the inability of mammalian hair cells and spiral ganglion neurons to regenerate. nih.gov
Oxidative Stress
A primary driver of this compound-induced damage in auditory systems is the overwhelming production of reactive oxygen species (ROS). frontiersin.orgmdpi.com this compound enters cochlear hair cells through various channels and transporters, including organic cation transporter-2 (OCT2) and copper transporter 1 (CTR1). mdpi.comfrontiersin.org Once inside, it triggers a surge in ROS. A key enzymatic source of this oxidative stress is the NADPH oxidase 3 (NOX3) enzyme, which is uniquely and highly expressed in the cochlea. nih.govbasicmedicalkey.com this compound upregulates NOX3, leading to the generation of superoxide (B77818) radicals. basicmedicalkey.com
This overproduction of ROS disrupts the delicate redox balance within cochlear cells. basicmedicalkey.com this compound exacerbates this imbalance by depleting the endogenous antioxidant defense systems. nih.govnih.gov It directly reduces the levels and activity of crucial antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione (B108866) reductase (GR), and glutathione peroxidase (GSH-Px). nih.govnih.gov The resulting excess of ROS and depletion of antioxidants leads to widespread cellular damage through lipid peroxidation, evidenced by elevated levels of malondialdehyde and 4-hydroxynonenal, which compromise cell membrane integrity. nih.govfrontiersin.org
Inflammatory Response
Oxidative stress is intricately linked to the initiation of a sterile inflammatory response within the cochlea. frontiersin.orgnih.gov this compound activates key transcription factors that govern inflammation, notably nuclear factor kappa B (NF-κB) and signal transducer and activator of transcription-1 (STAT1). nih.govnih.gov The activation of NF-κB and STAT1 leads to the upregulation and release of a cascade of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov The concentration of these cytokines in the cochlea is directly proportional to the this compound exposure time and dosage. nih.gov This inflammatory environment contributes to tissue damage and recruits immune cells, such as macrophages, into the cochlea, further amplifying the toxic effects. nih.gov
Mitochondrial Dysfunction
Mitochondria are central targets in this compound's cytotoxic effects on hair cells. biorxiv.org The drug can accumulate directly within the mitochondria, leading to severe functional impairments. biorxiv.org this compound induces damage to mitochondrial DNA (mtDNA), disrupts the mitochondrial electron transport chain, and causes the mitochondrial membrane potential to collapse. mdpi.com These events not only impair cellular energy production but also turn the mitochondria into a major source of ROS, creating a vicious cycle of oxidative stress. mdpi.combiorxiv.org Furthermore, this compound triggers elevated mitochondrial and cytosolic calcium levels, which surge just before the initiation of cell death programs. biorxiv.org The release of cytochrome c from damaged mitochondria into the cytoplasm is a critical step that directly activates the apoptotic cascade. tandfonline.com
DNA Damage and Apoptosis
While this compound's primary anticancer effect is through the formation of DNA adducts in rapidly dividing tumor cells, it also causes DNA damage in the non-proliferating cells of the cochlea. nih.govbiorxiv.org Platinated DNA has been found in the nuclei of outer hair cells, cells of the stria vascularis, and spiral ganglion neurons. nih.gov This DNA damage, combined with the intense cellular stress from ROS and inflammation, activates intrinsic apoptotic pathways. nih.gov
The apoptotic cascade is executed by a family of enzymes called caspases. In this compound ototoxicity, the mitochondrial pathway is predominantly involved, leading to the activation of the initiator caspase-9, which in turn activates the primary executioner caspase, caspase-3. nih.gov The activation of these caspases orchestrates the dismantling of the cell, leading to the characteristic features of apoptosis and the ultimate death of auditory hair cells and neurons. nih.gov
Interactive Data Table: Key Molecular Events in this compound-Induced Ototoxicity
Below is a summary of key research findings on the molecular targets of this compound in auditory cells.
| Molecular Target | Effect of this compound Exposure | Resulting Cellular Damage |
| NADPH oxidase 3 (NOX3) | Upregulation/Activation | Increased production of reactive oxygen species (ROS). nih.govbasicmedicalkey.com |
| Antioxidant Enzymes (SOD, CAT, GSH-Px) | Reduced levels and activity | Depletion of endogenous antioxidant defenses, exacerbating oxidative stress. nih.govnih.gov |
| Nuclear Factor kappa B (NF-κB) | Activation | Increased expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). nih.govnih.gov |
| STAT1 | Activation | Promotes inflammatory processes and apoptosis. nih.govnih.gov |
| Mitochondria | DNA damage, membrane potential collapse, cytochrome c release | Impaired energy production, increased ROS, and activation of apoptosis. mdpi.comtandfonline.com |
| Caspase-9 | Activation | Initiates the intrinsic apoptotic cascade. nih.gov |
| Caspase-3 | Activation | Execution of apoptosis, leading to hair cell death. nih.gov |
| Nuclear DNA | Formation of DNA adducts | Disruption of transcription and contribution to cellular stress and apoptosis. nih.govnih.gov |
Mechanisms of Cisplatin Resistance
Increased Drug Inactivation and Detoxification
Glutathione-Mediated Conjugation
Glutathione (B108866) (GSH), a ubiquitous tripeptide thiol, plays a critical role in cellular defense against electrophilic compounds, including platinum-based drugs like cisplatin (B142131). Elevated intracellular levels of GSH have been consistently correlated with this compound resistance in various cancer cell lines and tumors. nih.govbiomedpharmajournal.org
The primary mechanism involves the direct conjugation of this compound with GSH, catalyzed by glutathione S-transferases (GSTs), particularly GST P1-1. biomedpharmajournal.orgpnas.org This conjugation reaction forms a platinum-glutathione complex, which is less reactive and more easily exported from the cell, often via ATP-dependent efflux pumps such as multidrug resistance-associated proteins (MRPs), particularly MRP2. nih.govbiomedpharmajournal.orgresearchgate.net The formation of these conjugates effectively reduces the intracellular concentration of active this compound, thereby limiting its ability to form DNA adducts and exert cytotoxic effects. Research indicates that overexpression of γ-glutamylcysteine synthesis (γ-GCS), the rate-limiting enzyme in GSH biosynthesis, leads to increased GSH levels and confers resistance to this compound. nih.govresearchgate.net Studies in ovarian cancer cells, for instance, have shown increased GSH levels in platinum-resistant cell lines. biomedpharmajournal.org
Data from studies investigating the relationship between GSH levels and this compound sensitivity often demonstrate an inverse correlation. Depletion of GSH using inhibitors like buthionine-sulfoximine (BSO) has been shown to resensitize resistant cells to this compound. nih.gov
Metallothionein Involvement
Metallothioneins (MTs) are small, cysteine-rich proteins known for their high affinity for binding metal ions. They play roles in metal homeostasis, detoxification of heavy metals, and protection against oxidative stress. oup.comnih.govmdpi.com Overexpression of MTs has been implicated in this compound resistance in various cancer types, including ovarian cancer and transitional cell carcinoma of the urinary tract. oup.comauajournals.org
MTs can bind directly to this compound, effectively sequestering the drug in the cytoplasm and preventing its entry into the nucleus where it would interact with DNA. oup.commdpi.com This binding capacity is attributed to the numerous cysteine residues within MTs, which provide sulfhydryl groups that can form complexes with platinum. Studies have shown a correlation between the level of MT expression and the degree of this compound resistance in cell lines. oup.comauajournals.org For example, research on urinary tract transitional cell carcinoma found a significant correlation between increased MT expression and this compound resistance. auajournals.org
The subcellular localization of MT may also be important, with some studies suggesting that nuclear MT content correlates better with this compound resistance than total cellular MT levels in certain cancer cell types. aacrjournals.org While the exact mechanisms by which MT overexpression is induced in resistant cells are not fully elucidated, transcriptional induction mediated by metal-responsive elements in the MT gene promoter is a possibility. oup.com Reducing MT expression, for instance through knockdown of MT2A, has been shown to enhance the therapeutic effect of this compound in some cancer cells. mdpi.com
Upregulation of DNA Damage Repair Capacity
This compound exerts its cytotoxic effects primarily by forming DNA adducts, which distort the DNA helix and interfere with crucial cellular processes like replication and transcription. Cancer cells can counteract this damage by upregulating their DNA repair mechanisms, thereby removing the this compound-induced lesions and surviving the treatment. Several DNA repair pathways are involved in processing this compound-induced DNA damage, and their enhanced activity contributes significantly to resistance. elsevier.esnih.gov
Nucleotide Excision Repair (NER) Pathway
The Nucleotide Excision Repair (NER) pathway is the primary mechanism responsible for removing bulky DNA adducts, including the intrastrand crosslinks formed by this compound. elsevier.esnih.govnih.govresearchgate.net NER is a versatile pathway that recognizes and repairs a wide range of helix-distorting DNA damage. nih.govresearchgate.net
The NER pathway involves several steps: damage recognition, unwinding of the DNA helix, incision of the damaged strand on both sides of the lesion, removal of the oligonucleotide containing the adduct, and synthesis of new DNA to fill the gap. nih.govnih.gov There are two sub-pathways of NER: global-genome NER (GG-NER), which surveys the entire genome for damage, and transcription-coupled NER (TC-NER), which specifically repairs lesions that block actively transcribing RNA polymerase. nih.govmdpi.comaacrjournals.org Both sub-pathways utilize a common set of repair enzymes. nih.govresearchgate.net
Upregulation of NER activity is a well-established mechanism of this compound resistance. nih.govresearchgate.netmdpi.comaacrjournals.org Increased expression of key NER proteins, such as ERCC1-XPF and XPC, has been correlated with decreased sensitivity and poor prognosis in patients treated with this compound. elsevier.esnih.govmdpi.com ERCC1 is a critical component of the NER pathway, and its overexpression is found in many this compound-resistant cancers. mdpi.com Studies have shown that enhanced expression of XPC increases resistance in various cancer types. nih.govmdpi.com Conversely, inactivation or deficiency in NER components can lead to hypersensitivity to this compound. mdpi.comaacrjournals.org
Mismatch Repair (MMR) Pathway
The Mismatch Repair (MMR) pathway primarily corrects errors that occur during DNA replication, such as base-base mismatches and insertion/deletion loops. While MMR does not directly repair this compound-DNA adducts, it plays a complex role in mediating this compound cytotoxicity and resistance. elsevier.esnih.govbiomedpharmajournal.orgoup.com
MMR proteins can recognize this compound-induced DNA adducts, particularly those that cause mispairing during replication. elsevier.esbiomedpharmajournal.org However, instead of repairing the adduct, the MMR system attempts to correct the base on the opposing strand, leading to a "futile cycle" of incision and resynthesis. elsevier.esbiomedpharmajournal.org This continuous process of cutting and mending the DNA can ultimately result in the formation of DNA double-strand breaks (DSBs) and trigger apoptosis. elsevier.esbiomedpharmajournal.org
Consequently, deficiency in the MMR pathway is often associated with this compound resistance. elsevier.esnih.govbiomedpharmajournal.orgoup.com In MMR-deficient cells, the futile cycle is abrogated, reducing the induction of DSBs and apoptotic signaling, thus allowing cells to tolerate the this compound-induced damage. elsevier.esnih.govbiomedpharmajournal.org Studies have shown that loss of MMR proteins like MLH1 or MSH2 can lead to increased this compound resistance. elsevier.esnih.gov MMR deficiency can arise from genetic mutations or epigenetic modifications, such as promoter hypermethylation of MMR genes. elsevier.esbiomedpharmajournal.org
Homologous Recombination (HR) Pathway
The Homologous Recombination (HR) pathway is a high-fidelity DNA repair mechanism that primarily repairs DNA double-strand breaks (DSBs) and interstrand crosslinks (ICLs), using a homologous sister chromatid as a template. elsevier.esnih.govmdpi.combiomedpharmajournal.org this compound can induce DSBs and ICLs, particularly during DNA replication. elsevier.esbiomedpharmajournal.orgresearchgate.net
HR plays a crucial role in repairing these highly toxic lesions. mdpi.comfrontiersin.org An intact and functional HR pathway contributes to cellular survival in the presence of this compound-induced DSBs and ICLs. mdpi.combiomedpharmajournal.org Upregulation of HR capacity is considered a mechanism of this compound resistance. mdpi.comresearchgate.netoncotarget.com Proteins involved in the HR pathway, such as BRCA1 and BRCA2, are critical for its function. mdpi.comoncotarget.com While mutations in BRCA1 can initially sensitize tumors to this compound due to impaired HR, resistant tumors can emerge through mechanisms that restore HR function, such as secondary mutations. mdpi.com
Studies have investigated the relationship between HR pathway activity and this compound sensitivity. For example, research in testicular germ cell tumors suggests that resistant cells may exhibit increased repair of DSBs by the HR pathway, accompanied by dampened NHEJ activity. torvergata.it
Non-Homologous End Joining (NHEJ) Pathway
The Non-Homologous End Joining (NHEJ) pathway is another major pathway for repairing DNA double-strand breaks. Unlike HR, NHEJ directly ligates the broken DNA ends and is considered more error-prone as it does not require a homologous template and may involve small deletions or insertions at the repair site. nih.govmdpi.comtorvergata.it NHEJ operates throughout the cell cycle and is a highly efficient repair mechanism. nih.govmdpi.comtorvergata.it
The role of NHEJ in this compound resistance is less straightforward and can be context-dependent. While NHEJ primarily repairs DSBs, which can be generated by this compound, some studies suggest that an increase in NHEJ activity can contribute to resistance by efficiently rejoining broken DNA ends, even if inaccurately. mdpi.comresearchgate.net Proteins involved in NHEJ, such as the Ku70/Ku80 heterodimer and DNA-PKcs, are important for this pathway's function. nih.govmdpi.comtorvergata.itresearchgate.net
However, other research suggests that this compound treatment might inhibit NHEJ activity, and that deficiencies in NHEJ proteins can lead to increased sensitivity to this compound or enhance the effectiveness of radiation therapy when combined with this compound. mdpi.comnih.gov For instance, studies using Ku80-deficient cells, which have impaired NHEJ, showed reduced radiosensitization by this compound compared to wild-type cells, implying a role for NHEJ in this effect. nih.gov Furthermore, some this compound-resistant cell lines have been observed to have a "NHEJ-less" phenotype with reduced expression of key NHEJ proteins. torvergata.it This suggests a complex interplay between NHEJ and other repair pathways, such as HR, in determining this compound sensitivity or resistance. torvergata.it
Translesion Synthesis (TLS) Pathway
The Translesion Synthesis (TLS) pathway is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions that would otherwise stall replication forks. elsevier.esfrontiersin.org This bypass is mediated by specialized low-fidelity DNA polymerases (TLS polymerases) that can insert nucleotides opposite damaged bases. elsevier.esfrontiersin.orgoncotarget.comresearchgate.net While essential for cell survival in the presence of DNA damage, TLS is often error-prone and can contribute to mutagenesis. frontiersin.org
In the context of this compound resistance, the TLS pathway plays a crucial role in tolerating this compound-induced DNA adducts, particularly intrastrand crosslinks. scielo.brelsevier.esnovapublishers.com Key TLS polymerases involved in bypassing this compound adducts include DNA Polymerase η (Pol η) and DNA Polymerase ζ (Pol ζ), which is formed by subunits including Rev3L and Rev7, and Rev1. elsevier.esresearchgate.netnovapublishers.com Elevated expression of these TLS polymerases has been correlated with this compound resistance in various cancer types. elsevier.esresearchgate.netnovapublishers.com
Research findings highlight the significance of Pol η and Pol ζ in this compound resistance. For instance, elevated Pol η expression has been observed in ovarian cancer stem cells, and its knockdown enhanced this compound-induced apoptosis, indicating its role in cancer stem cell survival upon this compound treatment. elsevier.es Pol ζ expression has also been identified as a predictor of this compound resistance. elsevier.es Studies have shown that reducing Pol ζ activity or inhibiting Rev3L expression can re-sensitize this compound-resistant cells to treatment. mdpi.comresearchgate.netnovapublishers.com In human fibroblasts, this compound treatment induced Rev3L expression, and its depletion decreased homologous recombination and TLS upon this compound treatment. elsevier.es Analysis of head and neck squamous cell carcinomas revealed elevated Pol η expression in a significant percentage of samples, and low Pol η levels were associated with a high complete response rate to this compound treatment. elsevier.es
The involvement of TLS polymerases in this compound resistance is summarized in the table below:
| TLS Polymerase | Subunits (if applicable) | Role in this compound Resistance | Associated Findings |
| Pol η | - | Involved in bypassing this compound adducts. elsevier.es | Elevated expression in resistant cells and cancer stem cells. elsevier.es Knockdown enhances this compound sensitivity. elsevier.es |
| Pol ζ | Rev3L, Rev7 | Involved in bypassing this compound adducts. elsevier.es | Elevated expression of Rev3L correlates with resistance. researchgate.netnovapublishers.com Inhibition of Rev3L re-sensitizes cells. mdpi.comresearchgate.netnovapublishers.com |
| Rev1 | - | Involved in bypassing this compound adducts. novapublishers.com | Plays a role in the TLS pathway. novapublishers.com |
The ability of TLS polymerases to bypass intrastrand crosslinks counteracts this compound-induced cell death, directly contributing to resistance. elsevier.es
Fanconi Anemia (FA) Pathway
The Fanconi Anemia (FA) pathway is a critical DNA damage response pathway primarily involved in the repair of DNA interstrand crosslinks (ICLs), which are highly cytotoxic lesions induced by agents like this compound. mdpi.comelsevier.esaacrjournals.org The FA pathway is a complex network of proteins that work together to sense and repair ICLs, ensuring genome stability. mdpi.comelsevier.es
Activation of the FA pathway is triggered by stalled replication forks at ICL sites. elsevier.esaacrjournals.org A key event in the pathway is the monoubiquitination of the FANCD2 and FANCI proteins, mediated by the FA core complex. elsevier.es This ubiquitination is crucial for the downstream steps of ICL repair. elsevier.es The FA pathway cooperates with other repair mechanisms, including homologous recombination (HR) and translesion synthesis (TLS), to resolve ICLs. mdpi.comoncotarget.com
Dysfunction or deficiency in the FA pathway is associated with hypersensitivity to ICL-inducing agents like this compound. Conversely, an intact and active FA pathway contributes to this compound resistance by efficiently repairing the cytotoxic DNA lesions. harvard.edunih.gov Studies have shown that inhibiting the FA pathway can sensitize cancer cells to this compound. harvard.edunih.gov For example, small molecules that inhibit FANCD2 foci formation, a marker of FA pathway activity, have been shown to sensitize ovarian cancer cells to this compound, particularly in cells proficient in the FA pathway. harvard.edu Proteins like And-1, a replisome protein, have been identified as critical for activating the FA pathway by sensing ICL-stalled forks and recruiting components of the FA core complex, and elevated levels of phosphorylated And-1 have been observed in this compound-resistant ovarian cancer cells. aacrjournals.org
The involvement of the FA pathway in this compound resistance underscores its importance in maintaining genomic integrity in the face of this compound-induced damage.
Evasion of Programmed Cell Death
This compound primarily induces cytotoxicity by triggering programmed cell death, notably apoptosis, in cancer cells. mdpi.comnih.govspandidos-publications.com Resistance to this compound often involves the ability of cancer cells to evade this cell death process. mdpi.comresearchgate.netbmbreports.org This can occur through various mechanisms, including the inhibition of apoptotic signaling, the activation of pro-survival pathways, and the utilization of autophagy as a cytoprotective mechanism. mdpi.comfrontiersin.orgresearchgate.net
Inhibition of Apoptotic Signaling
This compound-induced apoptosis is a complex process involving multiple signaling pathways, including both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. dovepress.com Resistance can arise from dysregulation of these pathways, leading to impaired activation of the apoptotic cascade. mdpi.comspandidos-publications.comdovepress.com
Key players in apoptotic signaling include members of the Bcl-2 family of proteins, p53, and various signaling pathways such as the MAPK pathway and the NF-κB pathway. dovepress.com Alterations in the expression or function of these proteins and pathways can inhibit apoptosis and confer this compound resistance. dovepress.com For example, dysfunction of proteins like those in the Bcl-2 family or p53 can impair the apoptotic process. dovepress.com Loss of wild-type p53 function can lead to tolerance of DNA damage and promote drug resistance. dovepress.com Studies have shown that chemosensitivity to this compound is associated with p53-Bax-mediated apoptosis. dovepress.com
Inhibition of specific signaling molecules within apoptotic pathways can also contribute to resistance. For instance, inhibition of JNK, p38 kinase, or ERK has been shown to attenuate this compound-induced apoptosis. dovepress.com Conversely, sufficient MAPK activation appears to be required for this compound-induced apoptosis. dovepress.com
Role of Pro-Survival Pathways
In addition to inhibiting apoptotic signaling, the activation of pro-survival pathways can promote this compound resistance by enhancing cell survival despite the presence of this compound-induced damage. dovepress.comresearchgate.net These pathways can counteract the pro-apoptotic signals triggered by this compound.
Several pro-survival pathways have been implicated in this compound resistance. The PI3K/AKT signaling pathway is a prominent example, known to promote cell survival and inhibit apoptosis. researchgate.netdovepress.com Activation of the PI3K/AKT pathway has been shown to contribute to this compound resistance in various cancers. researchgate.netdovepress.com For instance, in cervical cancer cells, activation of PI3K/AKT signaling was found to inhibit apoptosis and induce multidrug resistance. dovepress.com Similarly, the CCL25-CCR9 axis can activate the PI3K/Akt pathway, promoting survival by downregulating pro-apoptotic proteins and upregulating anti-apoptotic proteins. researchgate.net
Other pro-survival pathways, such as the NF-κB pathway and the WNT/β-catenin pathway, have also been linked to this compound resistance. mdpi.comresearchgate.net Activation of the WNT signaling pathway can promote the expression of downstream molecules that contribute to resistance. mdpi.com
Autophagy as a Cytoprotective Mechanism in Resistance
Autophagy is a cellular process involving the degradation and recycling of damaged organelles and protein aggregates. mdpi.comspandidos-publications.com While autophagy can sometimes lead to cell death, it often serves as a cytoprotective mechanism in cancer cells, promoting survival under stressful conditions, including chemotherapy treatment. mdpi.comspandidos-publications.comnih.govresearchgate.net
In the context of this compound resistance, autophagy frequently acts as a survival mechanism, supporting the energy demands of cancer cells and promoting their viability in the presence of the drug. mdpi.comnih.gov this compound has been shown to induce autophagy in various cancer cell types, and inhibition of autophagy can enhance the cytotoxicity of this compound. dovepress.comthno.orgspandidos-publications.com The basal level of autophagy is often elevated in this compound-resistant cells. nih.gov
Autophagy's cytoprotective role in this compound resistance can involve the suppression of apoptosis. researchgate.netphysiciansweekly.com By clearing damaged components and maintaining cellular homeostasis, autophagy can help cells tolerate this compound-induced stress and evade apoptotic signals. spandidos-publications.com For example, inhibition of autophagy has been shown to promote this compound-induced apoptotic cell death in lung cancer cells. spandidos-publications.com Mitophagy, a specific form of autophagy targeting damaged mitochondria, also contributes to maintaining mitochondrial homeostasis and supporting tumor survival and drug resistance. nih.gov
However, the role of autophagy in this compound resistance can be complex, as this compound may induce both protective and non-protective forms of autophagy depending on the cellular context. nih.gov Despite this complexity, autophagy commonly acts as a cytoprotective mechanism that contributes to this compound resistance. nih.gov
Contributions of the Tumor Microenvironment to Resistance
The tumor microenvironment (TME) is a complex ecosystem surrounding cancer cells, comprising various cellular and non-cellular components, including stromal cells, immune cells, blood vessels, and the extracellular matrix. nih.govbiomedpharmajournal.orgencyclopedia.pub The TME plays a significant role in tumor progression, metastasis, and importantly, in mediating resistance to chemotherapy, including this compound. nih.govbiomedpharmajournal.orgfrontiersin.org
The TME can contribute to this compound resistance through several mechanisms:
Physical Blockade: The dense structure of the TME, including the extracellular matrix and tightly packed cells, can physically impede the penetration and distribution of this compound within the tumor, reducing drug concentration at the site of action. biomedpharmajournal.orgencyclopedia.pub
Hypoxia and Acidity: Rapid tumor growth often leads to inadequate blood supply, resulting in hypoxic (low oxygen) and acidic conditions within the TME. mdpi.combiomedpharmajournal.orgencyclopedia.pub Hypoxia can induce signaling cascades that promote resistance, such as the upregulation of ABC transporters, which can efflux this compound from cells. biomedpharmajournal.org Hypoxia can also inhibit apoptosis. frontiersin.org
Stromal Cells: Interactions between cancer cells and stromal cells, such as cancer-associated fibroblasts (CAFs), tumor-associated macrophages (TAMs), and endothelial cells, can promote this compound resistance. biomedpharmajournal.orgresearchgate.netoaepublish.com CAFs can secrete factors and exosomes that alter key pathways involved in chemoresistance, including activating pro-survival pathways like STAT3 and Akt. oaepublish.com TAMs have been shown to contribute to this compound resistance by regulating DNA repair pathways, specifically by upregulating Pol η-mediated translesion DNA synthesis. bohrium.com Endothelial cells can also contribute to resistance through mechanisms involving angiogenesis and signaling pathways like the Notch3 pathway. oaepublish.com
Soluble Factors: The TME contains various soluble factors, including cytokines, chemokines, and growth factors, secreted by both cancer cells and stromal cells. biomedpharmajournal.org These factors can activate signaling pathways in cancer cells that promote survival and resistance to this compound. biomedpharmajournal.org
Immune Cells: While immune cells can have anti-tumor activity, certain immune cell populations within the TME, such as M2 macrophages, can create an immunosuppressive environment that favors tumor survival and progression, indirectly contributing to chemoresistance. encyclopedia.puboaepublish.com
The interplay between cancer cells and the diverse components of the TME creates a supportive niche that can protect cancer cells from the cytotoxic effects of this compound, contributing significantly to the development of resistance. nih.govbiomedpharmajournal.orgencyclopedia.pub
Metabolic Reprogramming (e.g., OXPHOS Activation)
Metabolic reprogramming is increasingly recognized as a crucial mechanism contributing to this compound resistance in cancer cells researchgate.netoncotarget.com. While many cancer cells exhibit the Warburg effect, relying primarily on aerobic glycolysis for energy production, this compound-resistant cells can undergo metabolic shifts mdpi.com. Studies have shown that this compound-resistant cells may decrease their dependence on glycolysis and increase reliance on oxidative phosphorylation (OXPHOS) oncotarget.comspandidos-publications.com. This metabolic plasticity allows resistant cells to adapt to the cytotoxic effects of this compound and meet their energy demands for survival and proliferation mdpi.com.
For instance, research on this compound-resistant lung cancer cells revealed that these cells expressed lower levels of key glycolytic enzymes like hexokinase-2 (HK2) and lactic dehydrogenase-A (LDHA), indicating a reduced dependence on glycolysis oncotarget.com. Concurrently, these resistant cells exhibited characteristics of increased oxidative metabolism, including higher uptake of glutamine, a substrate that can fuel the TCA cycle and OXPHOS oncotarget.com. Similarly, studies on ovarian cancer cells have indicated a shift towards OXPHOS in this compound-resistant lines, associated with increased mitochondrial mass, oxygen consumption, and ATP levels spandidos-publications.com.
However, the metabolic adaptations in this compound resistance can be heterogeneous and context-dependent researchgate.netmdpi.com. Some studies have observed decreased OXPHOS in certain this compound-resistant cell lines, suggesting a more prominent glycolytic phenotype or the ability to switch between metabolic pathways depending on the environment mdpi.com. This highlights the complexity of metabolic reprogramming, which can manifest as either a Warburg effect-like phenotype (increased glycolysis) or an "anti-Warburg" effect (increased OXPHOS), or even metabolic flexibility allowing for adaptation to different conditions mdpi.com.
The increased OXPHOS in some resistant cells can be linked to elevated levels of reactive oxygen species (ROS) oncotarget.comspandidos-publications.com. While high ROS can induce cell death, resistant cells often develop enhanced antioxidant defense mechanisms, such as overexpression of glucose 6-phosphate dehydrogenase (G6PD) in the pentose (B10789219) phosphate (B84403) pathway, to counteract excessive ROS and maintain redox balance spandidos-publications.com.
Research findings on metabolic changes in this compound-resistant cells:
| Cell Type | Glycolysis Markers (e.g., HK2, LDHA) | OXPHOS Activity | Glutamine Uptake | Key Findings | Source |
| This compound-resistant lung cancer | Decreased oncotarget.com | Increased oncotarget.com | Increased oncotarget.com | Shift from glycolysis to oxidative metabolism, increased ROS oncotarget.com. | oncotarget.com |
| This compound-resistant ovarian cancer | Decreased dependence spandidos-publications.com | Increased spandidos-publications.com | Not specified | Shift towards OXPHOS, increased mitochondrial mass, oxygen consumption, ATP spandidos-publications.com. | spandidos-publications.com |
| This compound-resistant UBC (HT1376) | Not specified | Decreased mdpi.com | Not specified | More prominent glycolytic phenotype observed in 2D culture mdpi.com. | mdpi.com |
| This compound-resistant UBC (KU1919) | Low glucose uptake mdpi.com | High mdpi.com | Not specified | Reverted to preference for oxygen consumption (anti-Warburg effect) mdpi.com. | mdpi.com |
Epithelial-Mesenchymal Transition (EMT)
Epithelial-mesenchymal transition (EMT) is a biological process where epithelial cells lose their characteristics and acquire mesenchymal properties, including increased motility, invasiveness, and resistance to apoptosis nih.govmdpi.com. EMT has been strongly implicated in the development of chemotherapy resistance, including resistance to this compound nih.govfrontiersin.org.
During EMT, cancer cells typically exhibit a decrease in epithelial markers like E-cadherin and an increase in mesenchymal markers such as N-cadherin and Vimentin nih.govfrontiersin.org. This phenotypic switch is driven by various transcription factors, including Snail, Slug, ZEB1, and Twist frontiersin.orgmdpi.comaacrjournals.org. The acquisition of a mesenchymal phenotype is associated with enhanced survival capabilities and reduced sensitivity to cytotoxic agents like this compound mdpi.com.
Studies have demonstrated a correlation between EMT markers and this compound resistance in various cancer types. For example, in head and neck squamous cell carcinoma (HNSCC), proliferating and Slug-positive tumor cells were found to expand after this compound therapy mdpi.com. This compound-resistant HNSCC cells showed stabilization of Slug and upregulation of Vimentin mdpi.com. Similarly, in oral squamous cell carcinoma (OSCC), the development of this compound resistance in cell lines was accompanied by morphological changes towards a fusiform, mesenchymal-like shape and increased expression of mesenchymal markers like Snail1 and Vimentin aacrjournals.org.
EMT can be induced by various factors in the tumor microenvironment, including growth factors like TGF-β and inflammatory cytokines mdpi.comfrontiersin.orgmdpi.com. Signaling pathways such as PI3K/Akt/mTOR, Wnt, and NF-κB are also known to play significant roles in regulating EMT and contributing to this compound resistance nih.gov.
Key molecular changes associated with EMT in this compound resistance:
| Marker | Typical Change in EMT | Observed Change in this compound Resistance (Examples) | Source |
| E-cadherin | Decrease | Decrease or maintained frontiersin.orgmdpi.com | frontiersin.orgmdpi.com |
| N-cadherin | Increase | Increase nih.govfrontiersin.orgaacrjournals.org | nih.govfrontiersin.orgaacrjournals.org |
| Vimentin | Increase | Increase frontiersin.orgmdpi.comaacrjournals.org | frontiersin.orgmdpi.comaacrjournals.org |
| Snail | Increase | Increase frontiersin.orgaacrjournals.org | frontiersin.orgaacrjournals.org |
| Slug | Increase | Increase/Stabilization frontiersin.orgmdpi.comaacrjournals.org | frontiersin.orgmdpi.comaacrjournals.org |
| ZEB1 | Increase | Increase frontiersin.orgaacrjournals.org | frontiersin.orgaacrjournals.org |
| Twist | Increase | Increase aacrjournals.org | aacrjournals.org |
Influence of Immune Cell Interactions
The tumor immune microenvironment (TIME) plays a complex role in modulating this compound resistance encyclopedia.pubresearchgate.net. Interactions between cancer cells and various immune cell populations within the TIME can either promote or hinder the effectiveness of chemotherapy researchgate.net.
Tumor-associated macrophages (TAMs) are a significant component of the TIME and are strongly correlated with this compound resistance bmj.comtandfonline.com. TAMs can promote tumor survival and chemoresistance through various mechanisms, including the secretion of cytokines like IL-6 tandfonline.comnih.gov. Studies have shown that TAMs, particularly those with an M2 phenotype, are increased in platinum-resistant ovarian cancer tissues and can induce this compound resistance in cancer stem cells bmj.comtandfonline.com.
Other immune cells, such as cytotoxic T-lymphocytes (CTLs), dendritic cells (DCs), myeloid-derived suppressor cells (MDSCs), and regulatory T cells (Tregs), also interact with cancer cells and influence this compound sensitivity encyclopedia.pubresearchgate.net. While this compound can sometimes activate anti-tumor immune responses, the interplay within the TIME is intricate researchgate.netnih.gov. For instance, crosstalk between the TIME and DNA damage/repair pathways has been reported in germ cell tumors, where PBMCs co-cultivated with this compound-resistant cell lines showed higher DNA damage levels encyclopedia.pub. Increased numbers of NK-cells, Tregs, and CD16-positive dendritic cells were associated with higher endogenous DNA damage levels in resistant cells encyclopedia.pub.
Cancer-associated fibroblasts (CAFs), another key stromal cell type in the TME, also contribute to this compound resistance by remodeling the extracellular matrix and secreting growth factors and chemokines mdpi.comtandfonline.comnih.gov. CAFs can induce resistance through various mechanisms, including the secretion of exosomes containing molecules like miR-146a-5p, which can activate pro-survival pathways in cancer cells tandfonline.comnih.gov.
Immune cell populations and their potential influence on this compound resistance:
| Immune Cell Type | Role in TIME | Potential Influence on this compound Resistance (Examples) | Source |
| Tumor-Associated Macrophages (TAMs) | Promote tumor survival, angiogenesis, metastasis | Strongly correlated with resistance, secrete pro-survival cytokines (e.g., IL-6), M2 phenotype associated with resistance bmj.comtandfonline.com. | bmj.comtandfonline.com |
| Cytotoxic T-Lymphocytes (CTLs) | Anti-tumor immunity | Interaction with CAFs can abrogate resistance; can be influenced by this compound-induced signaling pathways mdpi.comtandfonline.com. | mdpi.comtandfonline.com |
| Dendritic Cells (DCs) | Antigen presentation, T cell activation | Can be activated by this compound-induced immunogenic cell death; CD16-positive DCs associated with resistance in GCTs encyclopedia.pubresearchgate.net. | encyclopedia.pubresearchgate.net |
| Myeloid-Derived Suppressor Cells (MDSCs) | Suppress anti-tumor immunity | Can contribute to an immunosuppressive TIME that promotes resistance researchgate.net. | researchgate.net |
| Regulatory T Cells (Tregs) | Suppress immune responses | Increased numbers associated with higher DNA damage in resistant GCTs encyclopedia.pub. | encyclopedia.pub |
| Natural Killer (NK) Cells | Kill tumor cells | Increased numbers associated with higher DNA damage in resistant GCTs encyclopedia.pub. | encyclopedia.pub |
| Cancer-Associated Fibroblasts (CAFs) | Remodel ECM, secrete growth factors/chemokines | Induce resistance through secreted factors and exosomes, activate pro-survival pathways mdpi.comtandfonline.comnih.gov. | mdpi.comtandfonline.comnih.gov |
Angiogenesis Modulation
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. While this compound has been shown to have anti-angiogenic effects in some contexts, the modulation of angiogenesis can also contribute to this compound resistance researchgate.net.
Tumor cells and the surrounding microenvironment can influence angiogenesis by secreting pro-angiogenic factors, most notably vascular endothelial growth factor (VEGF) researchgate.netresearchgate.net. High levels of VEGF are often associated with aggressive tumors and can contribute to a less favorable response to chemotherapy.
Research indicates that pathways involved in angiogenesis, such as the AKT1/GSK3β/VEGFA pathway, can be linked to this compound resistance researchgate.net. Studies in cervical cancer cells have shown that a specific regulatory axis (linc00958/miR-185-5p/RSF-1) can modulate both this compound resistance and angiogenesis by influencing VEGFA expression and tube formation through this pathway researchgate.netnih.gov. Knockdown of linc00958 was shown to inhibit VEGFA and CD34 (an endothelial cell marker), decreasing angiogenesis in mouse models and enhancing this compound sensitivity researchgate.netnih.gov.
Key factors and pathways involved in angiogenesis modulation and this compound resistance:
| Factor/Pathway | Role in Angiogenesis | Link to this compound Resistance (Examples) | Source |
| Vascular Endothelial Growth Factor (VEGF) | Promotes blood vessel formation | Expression can be modulated in resistant cells; targeted by regulatory axes influencing resistance researchgate.netresearchgate.netnih.gov. | researchgate.netresearchgate.netnih.gov |
| AKT1/GSK3β/VEGFA pathway | Involved in angiogenesis | Modulates this compound resistance and angiogenesis in cervical cancer researchgate.netnih.gov. | researchgate.netnih.gov |
| linc00958/miR-185-5p/RSF-1 axis | Regulates VEGFA expression | Modulates this compound resistance and angiogenesis in cervical cancer researchgate.netnih.gov. | researchgate.netnih.gov |
| CD34 | Endothelial cell marker | Decreased expression observed with knockdown of factors that enhance this compound sensitivity and reduce angiogenesis researchgate.net. | researchgate.net |
Advanced Research Methodologies and Computational Studies on Cisplatin
Quantum Chemical Approaches
Quantum chemical methods, which solve the electronic Schrödinger equation, are powerful tools for investigating the electronic structure and reactivity of molecules. Among these, Density Functional Theory (DFT) has become widely used due to its balance of accuracy and computational efficiency for systems relevant to biological and medicinal chemistry.
Density Functional Theory (DFT) Applications
DFT provides a framework to calculate the electronic structure of a system based on its electron density. This allows for the prediction of various molecular properties and the simulation of chemical processes relevant to cisplatin's behavior in biological environments.
This compound (B142131) is administered as a neutral, relatively inert molecule. Its activation is primarily driven by hydrolysis, where chloride ligands are sequentially replaced by water molecules. This process is crucial because the aquated species, particularly the mono- and di-aqua forms, are the reactive intermediates that bind to DNA. DFT studies are extensively used to model the thermodynamics and kinetics of these hydrolysis reactions.
These computational studies can determine the activation energies and reaction pathways for the displacement of chloride ions by water molecules. By calculating the energy differences between reactants, transition states, and products, DFT provides insights into the feasibility and rate of hydrolysis under different conditions, such as varying chloride concentrations. For instance, DFT calculations have shown that the first hydrolysis step (forming the mono-aqua species) is more favorable than the second step (forming the di-aqua species), and that the presence of high chloride concentrations, as in blood plasma, inhibits hydrolysis, keeping this compound in its inactive form until it enters cells with lower chloride concentrations.
DFT calculations allow researchers to explore the potential energy surface of the reaction, identifying transition states and calculating activation barriers. This helps in understanding why the reaction proceeds via specific associative or dissociative mechanisms depending on the environment.
The primary mechanism of this compound involves binding to DNA, forming various adducts that interfere with replication and transcription, leading to cell death. DFT is a key tool for investigating the preferences and stability of these this compound-DNA interactions.
DFT calculations can model the binding of this compound and its aquated forms to specific DNA sequences, particularly focusing on interactions with purine (B94841) bases, predominantly guanine (B1146940) (G). Studies using DFT have confirmed the strong preference for binding at N7 atoms of guanine bases. The calculations can determine the binding energies of different adducts, such as the most common 1,2-intrastrand d(GpG) cross-link, and other adducts like 1,2-intrastrand d(ApG), 1,3-intrastrand, and interstrand cross-links.
By calculating the interaction energies and optimizing the geometries of this compound-DNA adducts, DFT provides detailed information about the structural distortions induced in the DNA helix upon binding. These distortions, such as bending and unwinding of the DNA, are critical for the recognition of the adducts by cellular repair mechanisms or their evasion thereof. Furthermore, DFT can explore the electronic factors influencing binding specificity, such as charge distribution and frontier molecular orbitals of both this compound species and DNA bases.
While DNA is the primary target, this compound also interacts with various proteins, particularly those containing thiol groups (cysteine residues) and methionine residues. These interactions can contribute to transport, metabolism, and toxicity, and can also sequester the drug before it reaches DNA. DFT is employed to study the nature and strength of these protein interactions.
DFT calculations are used to model the binding of this compound and its derivatives to sulfur-containing ligands, mimicking protein side chains like cysteine (via thiol -SH groups) and methionine (via thioether -S-CH3 groups). These studies investigate the thermodynamics and kinetics of ligand exchange reactions where chloride or water ligands on platinum are replaced by sulfur atoms from amino acid residues.
Calculations can determine the relative binding affinities of platinum for different ligands, such as chloride, water, nitrogen donors (from DNA bases or histidine), and sulfur donors. This helps explain why sulfur-containing molecules, like glutathione (B108866), can effectively scavenge this compound, potentially reducing its efficacy or contributing to resistance. DFT provides insights into the electronic structure changes upon binding to sulfur ligands and the stability of the resulting Pt-S bonds.
DFT is a fundamental tool for determining the optimized molecular geometry and electronic structure of this compound and its various aquated species, DNA adducts, and protein complexes.
By minimizing the total energy of the system, DFT calculations provide precise bond lengths, bond angles, and dihedral angles, giving a detailed three-dimensional structure of the molecule or complex. This is crucial for understanding the stereochemistry and spatial arrangement of atoms, which dictates reactivity and interaction with biological targets.
Furthermore, DFT allows for the calculation of electronic properties such as atomic charges, dipole moments, and the distribution of molecular orbitals (e.g., HOMO and LUMO). The electronic structure provides insights into the reactivity of different sites within the molecule; for instance, the positive charge distribution on the platinum center makes it electrophilic and susceptible to attack by nucleophiles like water or nitrogen/sulfur atoms in biomolecules. Analyzing molecular orbitals helps understand electron transfer processes and the chemical bonding nature.
DFT can be used to predict spectroscopic properties, which can aid in the experimental characterization of this compound and its complexes.
Vibrational frequencies can be calculated by computing the second derivative of the energy with respect to atomic displacements (Hessian matrix). These frequencies correspond to the normal modes of vibration of the molecule and can be compared with experimental infrared (IR) and Raman spectra. Predicting vibrational spectra helps in identifying the presence and structure of this compound species and its adducts by matching calculated frequencies to experimental peaks.
Electronic spectra, particularly UV-Vis spectra, can be predicted using time-dependent DFT (TD-DFT). TD-DFT calculates the energies and intensities of electronic transitions between molecular orbitals. This is useful for understanding the electronic excited states of this compound and its complexes, which can be relevant for photophysical properties or for using UV-Vis spectroscopy to monitor reactions like hydrolysis or DNA binding. Predicting these spectra computationally assists experimentalists in assigning observed spectral features to specific molecular species or transitions.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
Hybrid QM/MM simulations combine the accuracy of quantum mechanics for describing the chemically active region (e.g., the platinum center of this compound and its immediate ligands) with the efficiency of molecular mechanics for the surrounding environment (e.g., solvent, protein residues, lipid tails). This approach is essential for studying chemical reactions and electronic effects involved in this compound binding to biological targets.
QM/MM simulations have been instrumental in characterizing the structural determinants of this compound interactions with various cellular substrates, including proteins involved in copper homeostasis. These proteins, such as Copper Transporter 1 (Ctr1), Atox1, and ATP7A, are implicated in this compound uptake and efflux, contributing to pre-target resistance mechanisms. nih.govresearchgate.netacs.orgsci-hub.se By applying QM/MM simulations, researchers have worked out the structural details of how this compound binds to these proteins at an atomic level in solution. nih.govresearchgate.netacs.org This approach, often validated by spectroscopic experiments like NMR and CD, provides insights into the specific binding sites and the resulting structural modifications of the proteins upon platination. nih.govresearchgate.netacs.org For instance, QM/MM MD simulations have supplied models for the binding of this compound to distinct members of the copper-trafficking routes, helping to decipher resistance mechanisms related to decreased uptake or increased efflux by these transporters. sci-hub.se Studies have shown that this compound and certain oxaliplatin (B1677828) analogues can specifically bind to complexes like Atox1-Cu(I)-Mnk1, forming kinetically stable adducts. researchgate.net QM/MM simulations have been used to accurately inspect the structure of the metal coordination sphere and its rearrangements upon adduct formation with copper-binding proteins, even in the presence of mutations. mdpi.com
This compound primarily exerts its cytotoxic effects by forming adducts with DNA, particularly intrastrand cross-links on guanine bases. Proteins that recognize and bind to these platinated DNA lesions can influence the outcome, for example, by inhibiting DNA repair. High Mobility Group Box 1 (HMGB1) is a protein known to recognize this compound-DNA lesions. researchgate.netacs.org Coupling hybrid QM/MM simulations with classical Molecular Dynamics and free energy calculations has allowed for the characterization of structural modifications and the free energy landscape associated with the recognition between platinated DNA and proteins like HMGB1. nih.govresearchgate.netacs.orgacs.org This multiscale approach provides insights into the thermodynamics and kinetics of the binding process. acs.org Studies utilizing multimicrosecond-long molecular simulations have aimed to understand the recognition process of HMGB1 with platinated DNA and the associated free energy landscape. acs.org Force field parameters for the platinum moieties in the platinated DNA-HMGB1 complex have been developed based on QM/MM simulations and force matching procedures to accurately reproduce QM/MM forces, electrostatic potential, and electric field. acs.org
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations are used to simulate the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of this compound in various environments, including its interaction with cellular membranes.
The passage of this compound across cell membranes is a critical step for its cellular uptake and activity. MD simulations have been extensively used to study the passive diffusion of this compound through lipid bilayers. chemrxiv.orgnih.govnih.govnih.govmdpi.com These simulations provide atomic-level details of the permeation mechanism. researchgate.net Studies using umbrella sampling classical MD simulations have investigated the permeation of this compound through model membranes, such as those composed of dioleoyl-sn-glycero-3-phosphocholine (DOPC) lipids. chemrxiv.orgnih.gov These simulations reveal that the initial interaction involves physisorption into the polar region of the membrane, driven by electrostatic interactions with choline (B1196258) and phosphate (B84403) groups. nih.gov As this compound moves into the non-polar core of the bilayer, van der Waals interactions with the lipid tails become predominant. nih.gov The permeation free-energy profile is a complex balance of drug-lipid interactions, drug dehydration, and changes in membrane ordering. nih.gov
Here is a summary of findings on the influence of membrane composition on this compound diffusion:
| Membrane Type | Key Compositional Features | Observed this compound Permeability/Diffusion | Source |
| Pure DOPC | Simple, symmetric | Higher permeability | researchgate.netnih.gov |
| Complex Models | More realistic lipid mixtures | Lower permeability compared to DOPC | researchgate.netnih.gov |
| Cancer Cell Mimic | Varied DOPE/DOPS levels, loss of asymmetry | Decreased diffusion | researchgate.netnih.govbiorxiv.org |
| Increased Cholesterol Content | Higher cholesterol molar ratio | Decreased permeability | researchgate.netbiorxiv.org |
| Asymmetric (Normal Cell Mimic) | Asymmetric distribution of charged lipids | Potentially faster diffusion (due to electrostatic potential) | rsc.org |
| Symmetric (Cancer Cell Mimic) | More symmetric distribution of charged lipids | Slower diffusion (due to flatter electrostatic potential) | rsc.org |
Spectroscopic Characterization Techniques
Various spectroscopic techniques are employed to experimentally probe the interactions of this compound with biological molecules and to validate computational findings.
Ultraviolet Resonance Raman (UVRR) spectroscopy is a label-free method used to define biomacromolecular interactions with anticancer compounds like this compound. nih.gov UVRR studies have shown that this compound binding to nucleotides and genomic DNA alters purine UVRR bands, consistent with binding to purine N7 and disruption of hydrogen bonding. nih.gov Kinetic analysis using UVRR can reveal the dynamics of this compound-DNA binding, indicating a two-step mechanism involving monofunctional adduct formation followed by bifunctional intrastrand cross-linking. nih.gov
Mass spectrometry (MS), particularly electrospray ionization mass spectrometry (ESI-MS), is valuable for identifying ionic species formed from the interaction of this compound with biomolecules like amino acids and peptides. unich.itnih.gov Coupled with techniques like IR multiple photon dissociation (IRMPD) spectroscopy and backed by quantum mechanics calculations (DFT), ESI-MS can help characterize the binding motifs and structures of platinum-peptide complexes. unich.it This approach has been used to study this compound's reaction with cysteine, confirming preferential binding to the sulfur atom and characterizing the structure of the resulting substitution product. unich.it
Other spectroscopic and elemental analysis techniques are used for characterizing this compound and its interactions. These include spectrophotometric methods (UV-Vis absorbance), High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detectors, and elemental analysis techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for quantifying platinum content. mdpi.com Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are also utilized, often in conjunction with computational studies, to validate structural models of platinated cellular substrates. nih.govresearchgate.netacs.orgmdpi.com Electron Paramagnetic Resonance (EPR) measurements have been used to capture conformational states of proteins involved in copper homeostasis that interact with metal ions. mdpi.com
| Technique | Application in this compound Research | Source |
| Ultraviolet Resonance Raman (UVRR) Spectroscopy | Studying interactions with nucleotides and DNA, identifying binding sites, kinetic analysis. | nih.gov |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Identifying ionic species from interactions with amino acids/peptides, studying competitive binding. | unich.itnih.gov |
| IR Multiple Photon Dissociation (IRMPD) Spectroscopy | Characterizing structures of platinum-peptide complexes. | unich.it |
| UV-Vis Spectrophotometry | Quantifying this compound (though can have interference). | mdpi.com |
| High-Performance Liquid Chromatography (HPLC) | Separating and quantifying this compound in various samples. | mdpi.com |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Elemental analysis for platinum quantification. | mdpi.com |
| Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) | Elemental analysis for platinum quantification. | mdpi.com |
| Circular Dichroism (CD) Spectroscopy | Validating structural models of platinated biomolecules. | nih.govresearchgate.netacs.orgmdpi.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Validating structural models of platinated biomolecules, characterizing adduct structures. | nih.govresearchgate.netacs.org |
| Electron Paramagnetic Resonance (EPR) Measurements | Capturing conformational states of interacting proteins. | mdpi.com |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for studying the vibrational modes of molecules, providing insights into their structure and interactions. Fourier Transform Infrared (FTIR) spectroscopy, in particular, has been extensively used to investigate the interactions of this compound with biological macromolecules like DNA and proteins, both in isolated systems and within cellular environments. researchgate.netwho.intbrieflands.com
Analysis of Interactions with Cellular Macromolecules (DNA, Proteins)
IR spectroscopy can reveal changes in the characteristic vibrational bands of DNA and proteins upon interaction with this compound, indicating binding events and conformational alterations. Studies using FTIR spectroscopy on human ovarian cancer cells exposed to this compound have shown interactions between this compound and both DNA and proteins. researchgate.netwho.int These interactions can lead to modifications in the interchain packing of DNA and denaturation of proteins. researchgate.netwho.int
Specific changes observed in IR spectra upon this compound interaction with DNA include alterations in the carbonyl (C=O) region and perturbations in the sugar-phosphate backbone region (PO2-, OPC, and COP). scilit.com For instance, carbonyl bands around 1710 cm⁻¹ and 1686 cm⁻¹ in control DNA can disappear or shift to lower frequencies upon this compound binding. scilit.com The sugar-phosphate band at 1054 cm⁻¹, corresponding to the C-O stretching vibration of the ribose-phosphate bond, may show reduced intensity and a slight shift to higher frequencies, suggesting a reorientation of the phosphate group. scilit.com Additionally, the P-O stretching vibration frequency at 970 cm⁻¹ can decrease in intensity. scilit.com These spectral changes are indicative of this compound's attack at sites like the N7 of guanine, affecting DNA structure and potentially the stabilizing effect of water molecules. scilit.com
FTIR biospectroscopy has demonstrated its capability to identify interaction sites for this compound in sensitive and resistant cell lines. brieflands.com Changes in protein β-sheet structure-related peaks have been observed in resistant cell lines after this compound exposure, potentially indicating protein interactions that might divert this compound from its DNA target. brieflands.com
| Functional Group/Region | Characteristic IR Band (cm⁻¹) | Observed Change upon this compound Interaction | Interpretation | Source |
|---|---|---|---|---|
| DNA Carbonyl (C=O) | ~1710, ~1686 | Disappearance or shift to lower frequencies | This compound binding to bases | scilit.com |
| DNA Sugar-Phosphate (C-O stretch) | 1054 | Reduced intensity, slight shift to higher frequencies | Reorientation of phosphate group | scilit.com |
| DNA Sugar-Phosphate (P-O stretch) | 970 | Reduced intensity | Interaction with phosphate backbone | scilit.com |
| Protein β-sheet | ~1645 | Shift/change in intensity (cell-type dependent) | This compound interaction with proteins | brieflands.com |
Raman Optical Activity (ROA) Spectroscopy
Raman Optical Activity (ROA) spectroscopy is a chiral vibrational spectroscopic technique that measures the difference in intensity between Raman scattering of left and right circularly polarized light. It is particularly sensitive to the three-dimensional structure and conformational changes of chiral molecules like DNA and proteins. ROA provides complementary information to conventional Raman and IR spectroscopy.
Monitoring DNA Conformational Changes
ROA spectroscopy has been applied to study the interaction of this compound with DNA and monitor the resulting conformational changes. rsc.orgresearchgate.net Studies have shown that this compound binding induces marked conformational transformations in DNA. rsc.org ROA spectra can reveal changes in the spatial arrangement of sugar and base rings around the glycosidic link, which are indicative of the formation of this compound adducts, such as 1,2-GG and 1,2-AG intrastrand cross-links. rsc.org Changes in specific ROA bands, such as an increase in the intensity of a negative doublet at 1364 and 1336 cm⁻¹, further support these conformational rearrangements. rsc.org Raman spectroscopy, often used alongside ROA, can also show perturbations to the B-form DNA backbone and evidence of partial transition from B- to A-form DNA upon this compound binding. nih.gov
UV-Visible Spectrophotometry for Quantification and Interaction Studies
UV-Visible (UV-Vis) spectrophotometry measures the absorption or transmission of light in the ultraviolet and visible regions of the spectrum. While this compound itself has limited UV-Vis absorption in pure water with a peak around 301 nm and a low molar extinction coefficient, this technique can still be used for its quantification, especially in the absence of interfering substances. mdpi.commdpi.com
More significantly, UV-Vis spectrophotometry is valuable for studying the interactions of this compound with other molecules. Changes in the UV-Vis spectra of DNA or proteins upon binding with this compound can indicate complex formation and provide information about the binding kinetics and thermodynamics. nih.gov For example, studies investigating the interaction of this compound with penicillin G using UV-Vis spectroscopy observed changes in absorbance over time, indicating a reaction between the two compounds. nih.gov UV-Vis can also be used in conjunction with other techniques, such as electrochemistry, to monitor this compound degradation and its interactions with various surfaces. electrochemsci.org The coordination of this compound with chromogenic agents can generate distinct colors, allowing for easier detection and quantification using spectrophotometry. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure, dynamics, and interactions of molecules based on the magnetic properties of atomic nuclei. Various NMR techniques, including ¹H, ¹⁵N, and ¹⁹⁵Pt NMR, are employed to study this compound and its interactions with biological targets. nih.govresearchgate.netrsc.orgresearchgate.net
NMR is also employed to investigate this compound's interactions with proteins. By using labeled proteins (e.g., ¹⁵N-labeled), researchers can use techniques like 1H, ¹⁵N HSQC NMR to monitor changes in protein structure and identify binding sites upon interaction with this compound. nih.govrsc.orgresearchgate.netpnas.org NMR studies have provided insights into this compound binding to proteins like human serum albumin and calmodulin, revealing the involvement of specific amino acid residues such as methionine and histidine in the binding process. nih.govrsc.orgresearchgate.netpnas.orgacs.org These studies can also track processes like the release of ammonia (B1221849) from this compound upon protein binding and the potential for protein cross-linking. nih.govresearchgate.netacs.org
| NMR Technique | Nuclei Studied | Application to this compound Research | Key Findings | Source |
|---|---|---|---|---|
| ¹H NMR | ¹H | Studying this compound-DNA/protein interactions, monitoring reactions | Can be challenging due to signal overlap and broadening unless isotopes are used | researchgate.net |
| ¹⁵N NMR | ¹⁵N (often with ¹H) | Studying protein interactions, identifying binding sites | Reveals changes in protein structure upon this compound binding | nih.govrsc.orgresearchgate.netpnas.org |
| ¹⁹⁵Pt NMR | ¹⁹⁵Pt | Characterizing platinum complexes and their reactions | Provides direct information about the platinum center | researchgate.net |
| 2D NMR (e.g., HSQC, NOESY) | ¹H-¹⁵N, ¹H-¹H | Detailed structural and interaction analysis of this compound-DNA/protein complexes | Helps assign signals and determine spatial proximity | nih.govresearchgate.netresearchgate.net |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light by a sample. It is particularly sensitive to the secondary structure and conformational changes of biological macromolecules like DNA and proteins.
CD spectroscopy is widely used to monitor DNA conformational changes induced by the binding of various compounds, including this compound. nih.govmdpi.com Changes in the CD spectra of DNA upon interaction with this compound indicate alterations in the DNA's secondary structure, such as bending, unwinding, or transitions between different helical forms (e.g., B-DNA to A-DNA). nih.govnih.govmdpi.comresearchgate.net The CD spectra of DNA-platinum adducts are dependent on the type of platinum binding. mdpi.com For instance, an increase in the intensity of the positive band in CD spectra at low this compound concentrations can indicate the formation of intrastrand crosslinks. mdpi.com Conversely, a decrease in the positive CD band intensity at higher this compound concentrations or with different platinum compounds might suggest other binding modes. mdpi.com CD studies have confirmed that this compound binding to DNA can lead to significant distortions in the DNA structure. researchgate.netacs.org CD can also be used to assess the secondary structure of proteins and how it is affected by this compound binding. capes.gov.brnih.gov
| Macromolecule | Observed CD Spectral Changes upon this compound Interaction | Interpretation of Conformational Change | Source |
|---|---|---|---|
| DNA | Changes in positive/negative band intensities and shapes | Bending, unwinding, transitions between helical forms (e.g., B to A) | nih.govnih.govmdpi.comresearchgate.net |
| Proteins | Changes in characteristic α-helix and β-sheet signals | Alterations in secondary structure, partial unfolding | capes.gov.brnih.gov |
Atomic Absorption Spectrophotometry
Atomic Absorption Spectrophotometry (AAS) is a widely used analytical technique for the determination of the total platinum content in various matrices, including biological samples, related to this compound studies. Given that each molecule of this compound contains one platinum atom, quantifying platinum directly reflects the amount of this compound present mdpi.com. AAS is particularly valuable for its ability to measure metals with high sensitivity and specificity.
Different variations of AAS have been applied, such as flameless atomic absorption spectrometry (FAAS), also known as electrothermal atomic absorption spectrometry (ETAAS) researchgate.netnih.gov. These methods involve atomizing the sample in a graphite (B72142) furnace, allowing for the detection of even ultra-trace levels of platinum nih.gov.
AAS has been employed in numerous studies to investigate the distribution and levels of platinum in biological materials after this compound administration. For instance, AAS was used to measure platinum concentration in plasma proteins and hemoglobin of cancer patients treated with this compound. This research demonstrated a correlation between the this compound dose and the platinum concentrations in these biological components. It was observed that plasma proteins bound more this compound than hemoglobin, with maximum concentrations in patients receiving over 50 mg/m² being 27.7 ng/mg protein in plasma proteins and 1.6 ng/mg protein in hemoglobin immediately after treatment nih.gov. The kinetics of platinum disappearance from plasma proteins showed a multi-component profile with an initial half-life of approximately 5-7 days, while platinum disappeared from hemoglobin with a single component half-life of 12-14 days nih.gov.
AAS has also been utilized to determine platinum levels in animal tissues, such as liver, kidney, placenta, and brain, in studies investigating the distribution of platinum after this compound administration akjournals.com. A method involving tissue digestion followed by ETAAS with Zeeman background correction has been described for determining platinum in tumor tissues after this compound therapy, showing good reproducibility and a limit of detection of 3.0 µg/L nih.gov.
While AAS is effective for determining total platinum, a limitation is that it does not distinguish between the active this compound compound and its various inactive metabolites or protein-bound species semanticscholar.org. This means that the measured platinum concentration may not always directly correlate with the concentration of the therapeutically active drug semanticscholar.org. Despite this, AAS remains a practical methodology for quantifying total platinum in different samples and has been used to validate other more sensitive methods for measuring specific platinum adducts core.ac.uk.
Research findings using AAS:
| Sample Matrix | Platinum Concentration (Example) | Notes | Source |
| Human Plasma Proteins | Up to 27.7 ng/mg protein | Immediately after treatment (>50 mg/m² dose) | nih.gov |
| Human Hemoglobin | Up to 1.6 ng/mg protein | Immediately after treatment (>50 mg/m² dose) | nih.gov |
| Rat Liver Tissue | 3.04 ± 0.78 µg Pt/g Tissue | 2 hours after 5 mg/kg IV dose | tandfonline.com |
| Rat Kidney Tissue | 9.05 ± 1.41 µg Pt/g Tissue | 2 hours after 5 mg/kg IV dose | tandfonline.com |
| Rat Heart Tissue | 0.6 ± 0.1 µg Pt/g Tissue | 2 hours after 5 mg/kg IV dose | tandfonline.com |
| Rat Spleen Tissue | 1.3 µg Pt/g Tissue | 2 hours after 5 mg/kg IV dose (single measurement shown) | tandfonline.com |
| Tumor Tissue | Linear range 30-1000 µg/L | Determined by ETAAS with Zeeman background correction | nih.gov |
| Human Serum | LOD 2.54 µg/L | Using ED-ETAAS | nih.gov |
| Human Urine | 1.0 to 52.2 µg/ml | After administration (measured by Neutron Activation Analysis, compared to AAS) | akjournals.com |
| Human Serum | 0.09 to 0.49 µg/ml | After administration (measured by Neutron Activation Analysis, compared to AAS) | akjournals.com |
Mass Spectrometry (Combined Methodologies)
Mass Spectrometry (MS), particularly when coupled with separation techniques, offers powerful capabilities for the analysis of this compound, its metabolites, and its interactions with biomolecules. Combined methodologies like Liquid Chromatography-Mass Spectrometry (LC-MS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) provide enhanced sensitivity, selectivity, and the ability to differentiate between various platinum species.
LC-MS, especially LC coupled with tandem mass spectrometry (LC-MS/MS), is widely used for the identification and quantification of this compound and its adducts in complex biological matrices researchgate.netnih.govnih.gov. This technique combines the separation power of liquid chromatography to resolve different compounds in a sample before they enter the mass spectrometer for detection and characterization. LC-MS/MS can achieve high sensitivity and specificity by monitoring specific precursor and product ions characteristic of this compound or its derivatives nih.govrsc.org.
Studies have employed LC-MS/MS to quantify this compound in various biological fluids and tissues, such as plasma, urine, and tissue samples nih.govnih.govmdpi.com. For instance, a sensitive and specific LC-MS/MS method was established to investigate the disposition of this compound in different layers of the visceral pleura in rats nih.gov. This method utilized electrospray ionization (ESI) in positive mode, with a parent ion at m/z 302.7 for this compound and an MRM transition from m/z 302.7 to 253.4 for quantification nih.gov. The method demonstrated good linearity over a range of 0.5 to 100.0 ng/mL in tissue samples with an r² > 0.9986 nih.gov.
LC-MS/MS is also crucial for studying this compound-DNA adducts, which are key to its mechanism of action nih.govnih.gov. Methods have been developed using LC-MS/MS to measure specific this compound-induced DNA lesions, such as the 1,2-intrastrand d(GpG) and d(ApG) adducts, in cells exposed to the drug nih.govnih.gov. These methods often involve enzymatic digestion of DNA followed by LC-MS/MS analysis in multiple reaction monitoring (MRM) mode to detect modified dinucleoside monophosphates nih.gov. Ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) has been developed for the quantification of 1,2-intrastrand guanine-guanine this compound adducts nih.gov. This method achieved a limit of quantification of 3 fmol or 3.7 adducts per 10⁸ nucleotides, demonstrating high sensitivity suitable for biological studies nih.gov.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is another powerful technique for the elemental analysis of platinum in this compound-related research mdpi.comrsc.org. ICP-MS is particularly useful for quantifying the total platinum content in samples with high sensitivity and can be coupled with separation techniques like HPLC (HPLC-ICP-MS) for speciation studies researchgate.netacs.org. ICP-MS allows for the detection of platinum at very low concentrations, making it suitable for analyzing biological samples and environmental matrices researchgate.netrsc.org.
Single-cell ICP-MS (SC-ICP-MS) is an emerging technique that enables the quantification of platinum within individual cells azonano.commdpi.comresearchgate.net. This provides valuable insights into cellular uptake and distribution heterogeneity of this compound, which is not possible with bulk analysis methods azonano.commdpi.com. SC-ICP-MS has been used to compare this compound uptake in sensitive and resistant cancer cell lines, revealing lower platinum accumulation in resistant cells and their nuclei mdpi.comnih.gov.
Combined methodologies like LC-ICP-MS have been used for speciation analysis, allowing for the identification and quantification of specific platinum species or adducts in biological samples acs.org. For example, LC-ICP-MS was used to quantify DNA-cisplatin adducts in kidney and liver tissues acs.org.
Mass spectrometry-based metabolomics studies have also been employed to investigate the metabolic changes in cancer cells in response to this compound treatment acs.orgeurekaselect.commdpi.com. By analyzing the metabolic profiles using techniques like LC-MS, researchers can identify altered metabolic pathways associated with this compound resistance or sensitivity acs.orgeurekaselect.com.
Research findings using Mass Spectrometry (Combined Methodologies):
| Technique | Application | Key Findings / Capabilities | Source |
| LC-MS/MS | Quantification in plasma, urine, tissues | Sensitive and specific quantification; linearity 0.5-100.0 ng/mL in tissue; LOQ 1.0 ng/mL in plasma ultrafiltrate nih.govrsc.org | nih.govnih.govrsc.orgmdpi.com |
| LC-MS/MS | Measurement of DNA adducts (e.g., GpG, ApG) in cells | Quantification of specific intrastrand adducts; LOQ 3 fmol or 3.7 adducts per 10⁸ nucleotides for GpG adducts nih.govnih.gov | nih.govnih.gov |
| ICP-MS | Total platinum quantification in various matrices | High sensitivity; detection limit < 1 ng/mL in cell suspensions rsc.org | mdpi.comrsc.orgrsc.org |
| SC-ICP-MS | Quantification of platinum in single cells and cellular compartments | Enables assessment of heterogeneous uptake; revealed lower Pt in resistant cells and nuclei azonano.commdpi.comresearchgate.netnih.gov | azonano.commdpi.comresearchgate.netnih.gov |
| LC-ICP-MS | Speciation analysis of platinum compounds and adducts in biological samples | Identification and quantification of specific platinum species; used to quantify DNA-cisplatin adducts in tissues researchgate.netacs.org | researchgate.netacs.org |
| LC-MS (Metabolomics) | Metabolic profiling of this compound-treated cells | Identification of altered metabolic pathways associated with resistance/sensitivity acs.orgeurekaselect.commdpi.com | acs.orgeurekaselect.commdpi.com |
Emerging Research Directions for Overcoming Cisplatin Resistance
Targeted Modulation of DNA Damage Response and Repair Pathways
A primary mechanism of cisplatin (B142131) resistance involves the cancer cell's enhanced ability to repair the DNA damage inflicted by the drug. Consequently, a promising strategy to overcome resistance is the targeted inhibition of key components of the DNA damage response (DDR) and repair pathways.
This compound induces DNA lesions, particularly interstrand cross-links (ICLs), which, if unrepaired, trigger cell death. nih.gov Resistant cells often upregulate DNA repair pathways to remove these adducts. researchgate.net Researchers are therefore developing small molecule inhibitors that target critical enzymes within these pathways.
DNA-dependent Protein Kinase, catalytic subunit (DNA-PKcs): This enzyme is a key player in the non-homologous end joining (NHEJ) pathway, which repairs double-strand breaks (DSBs) that can arise from the processing of this compound-induced ICLs. Selective inhibitors of DNA-PKcs, such as NU7026 and NU7441, have demonstrated the ability to synergize with this compound, particularly in cancer cells with deficiencies in other repair pathways like BRCA1. nih.gov
Rad51: A crucial enzyme in the homologous recombination (HR) pathway, Rad51 helps repair DSBs by using a homologous template. novapublishers.com Overexpression of Rad51 is linked to this compound resistance. The compound B02 disrupts Rad51's ability to bind to single-stranded DNA, thereby inhibiting HR and increasing cancer cell sensitivity to this compound. nih.govnih.gov Furthermore, microRNAs like miR-96 have been shown to downregulate Rad51, promoting sensitivity to this compound. semanticscholar.org
Rev1: This is a translesion synthesis (TLS) DNA polymerase that allows the replication machinery to bypass DNA lesions, a process that can contribute to cell survival after this compound treatment. nih.gov Rev1 plays a noncatalytic scaffolding role, recruiting other polymerases to the site of damage. nih.gov Targeting the interaction between Rev1 and other proteins is a key strategy, and small molecule inhibitors have been identified that specifically disrupt this process, making cells more vulnerable to this compound. nih.gov
| Target Enzyme | Repair Pathway | Inhibitor/Modulator | Mechanism of Action | Reference |
| DNA-PKcs | Non-Homologous End Joining (NHEJ) | NU7026, NU7441 | Highly selective inhibition of the kinase activity. | nih.gov |
| Rad51 | Homologous Recombination (HR) | B02 | Inhibits DNA strand exchange by disrupting Rad51's ability to bind ssDNA. | nih.govnih.gov |
| Rev1 | Translesion Synthesis (TLS) | Small Molecule Inhibitors | Disrupts the Rev1-CT/RIR protein-protein interaction, preventing polymerase scaffolding. | nih.gov |
Synthetic lethality is a therapeutic concept where the simultaneous loss of function of two genes leads to cell death, while the loss of either gene alone is not lethal. nih.gov This approach is particularly promising for treating cancers with specific genetic vulnerabilities, such as mutations in DNA repair genes.
A prime example is the use of Poly (ADP-ribose) polymerase (PARP) inhibitors in cancers with BRCA1 or BRCA2 mutations. nih.gov Since these tumors have a compromised HR repair pathway, inhibiting PARP (which is crucial for single-strand break repair) leads to the accumulation of DSBs that cannot be effectively repaired, resulting in cell death. nih.gov This concept has been extended to this compound resistance. The combination of a PARP inhibitor with this compound can potentiate the drug's effects, especially in tumors with underlying HR deficiencies. nih.gov
Recent research has also explored a new synthetic lethal strategy by simultaneously inhibiting PARP1 and Ataxia-Telangiectasia Mutated (ATM), another key DDR kinase. This dual inhibition can re-establish this compound sensitivity even in platinum-refractory cancer cells by preventing the repair of this compound-induced DNA damage. mdpi.com Another study identified that targeting the kinase MAST1 with lestaurtinib (B1684606) can prevent this compound resistance in cancers driven by the Raf-MEK signaling pathway, demonstrating a synthetic lethal interaction. researchgate.net
| Synthetic Lethal Partners | Therapeutic Strategy | Rationale | Reference |
| BRCA1/2 Deficiency + PARP | PARP Inhibition + this compound | In HR-deficient tumors, PARP inhibition prevents alternative DNA repair, leading to catastrophic DNA damage and apoptosis when combined with this compound. | nih.govnih.gov |
| PARP1 + ATM | Co-inhibition of PARP1 and ATM | Dual inhibition provokes a BRCAness-independent synthetic lethal effect, restoring this compound sensitivity in refractory cells. | mdpi.com |
| Raf-MEK Signaling + MAST1 | MAST1 Inhibition (Lestaurtinib) + this compound | MAST1 inhibition prevents the cRaf-independent reactivation of the MAPK pathway, restoring this compound sensitivity. | researchgate.net |
Strategies to Restore Intracellular Drug Accumulation
A common feature of this compound-resistant cells is reduced intracellular accumulation of the drug. nih.govjci.org This can be due to decreased uptake or increased efflux. Overcoming this requires innovative delivery systems. One approach involves camouflaging this compound in nanocarriers or conjugating it to molecules like Vitamin B12 to facilitate uptake through alternative pathways like endocytosis. mdpi.com Another strategy is the synthesis of more lipophilic this compound analogues that can diffuse more readily across the cell membrane. mdpi.com For instance, encapsulating this compound within pH-responsive nanocarriers can enhance its intracellular delivery, as the acidic tumor microenvironment triggers drug release. acs.org
Counteracting Drug Inactivation Mechanisms
Inside the cell, this compound can be inactivated by conjugation with nucleophilic molecules, most notably glutathione (B108866) (GSH). nih.gov This reaction is often catalyzed by the enzyme Glutathione S-transferase (GST), which is frequently overexpressed in resistant tumors. nih.govnih.govpharmafeatures.com Therefore, inhibiting GST is a key strategy to counteract this inactivation mechanism. Ethacrynic acid, a known GST inhibitor, has been explored for this purpose. pharmafeatures.com A more advanced approach involves creating a conjugate of this compound and a GST inhibitor, such as ethacraplatin. This prodrug can be encapsulated in nanoscale micelles, which enhances its accumulation in cancer cells, inhibits GST activity, and circumvents the deactivation of this compound, thereby restoring its antitumor efficacy. nih.govbohrium.com
Modulating Cell Death and Survival Pathways
This compound-induced DNA damage should ideally trigger apoptosis (programmed cell death). However, resistant cells often have defects in apoptotic signaling pathways, allowing them to survive. nih.govmdpi.com Research is focused on modulating these pathways to lower the threshold for apoptosis. For example, the PI3K/Akt/mTOR signaling pathway is known to promote cell survival and is often dysregulated in resistant tumors. scienmag.com Inhibition of this pathway can sensitize cells to this compound. nih.gov Similarly, targeting anti-apoptotic proteins like Bcl-2 or activating pro-apoptotic pathways involving p53 are being investigated to restore the cell death response to this compound. nih.govnih.gov
Autophagy is a cellular recycling process that can play a dual role in cancer. While it can sometimes lead to cell death, it often acts as a pro-survival mechanism under stress conditions, such as chemotherapy. researchgate.net this compound treatment can induce autophagy, which helps cancer cells survive by removing damaged organelles and providing nutrients. researchgate.netnih.gov This protective autophagy is considered a significant factor in this compound resistance.
Therefore, inhibiting autophagy is being explored as a strategy to sensitize cancer cells to this compound. nih.gov The inhibition of autophagy can switch the cellular response from survival to apoptosis. researchgate.netnih.gov Pharmacological inhibitors of autophagy, such as chloroquine (B1663885) (CQ) and hydroxychloroquine (B89500) (HCQ), which block the fusion of autophagosomes with lysosomes, have been shown to enhance the efficacy of this compound in various cancer models. nih.govnih.gov Research also shows that modulating specific microRNAs, such as miR-30a, can regulate autophagy and increase this compound-induced apoptosis in cancer cells. benthamdirect.com
| Strategy | Target | Rationale | Example Agents | Reference |
| Autophagy Inhibition | Lysosomal function; Autophagosome-lysosome fusion | Blocking protective autophagy forces cells treated with this compound towards an apoptotic fate. | Chloroquine (CQ), Hydroxychloroquine (HCQ) | nih.govnih.gov |
| miRNA Modulation | Beclin-1 (BECN1) | All-trans retinoic acid (ATRA) increases miR-30a, which targets and reduces BECN1, thereby attenuating autophagy and enhancing this compound-induced apoptosis. | All-trans retinoic acid (ATRA) | benthamdirect.com |
Compound Reference Table
Enhancement of Apoptotic Signaling
A primary mechanism of this compound resistance is the evasion of apoptosis, or programmed cell death. Emerging research focuses on re-engaging this critical pathway. One key area of investigation is the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of apoptosis. In this compound-resistant head and neck squamous cell carcinoma (HNSCC), high levels of the anti-apoptotic protein Bcl-xL have been identified as a mediator of resistance, particularly in cells with functional p53. cdnsciencepub.com Preclinical studies have shown that small molecule inhibitors of Bcl-xL, such as (-)-Gossypol, can induce high levels of apoptosis in these resistant cells. nih.gov
Another strategy involves the reactivation of the tumor suppressor p53. In cancer cells with wild-type p53 that is inactivated by its negative regulator, MDM2, small-molecule inhibitors designed to block the MDM2-p53 interaction are being explored. nih.gov By preventing this interaction, p53 function can be restored, leading to cell cycle arrest and apoptosis in this compound-resistant cells. nih.gov
Furthermore, the inhibition of Aurora kinases is being investigated as a means to enhance apoptotic signaling. Aurora-A kinase, for instance, can protect cells from chemotherapy-induced apoptosis. The pan-Aurora kinase inhibitor MK-0457, when used in combination with this compound in preclinical mouse models, has been shown to significantly reduce tumor growth and metastasis, an effect linked to increased apoptosis. dntb.gov.ua
Identification and Validation of Novel Molecular Targets
To uncover new avenues for intervention, researchers are employing advanced techniques to identify and validate molecular targets that play a role in this compound resistance.
High-Throughput Screening Approaches (e.g., RNAi, RNA Sequencing)
High-throughput screening (HTS) methodologies, such as RNA interference (RNAi) and Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9, have become powerful tools for identifying genes that modulate the response of cancer cells to this compound. cdnsciencepub.comdntb.gov.ua These functional genomics screens can systematically silence or knock out thousands of genes to pinpoint those whose loss of function sensitizes cells to this compound.
For example, an RNAi screen in a this compound-resistant ovarian cancer cell line identified approximately 200 genes whose inhibition was specifically lethal to the resistant cells. researchgate.net Pathway analysis of these "hits" revealed an association with cell cycle checkpoints and DNA repair pathways. researchgate.net Similarly, a genome-scale siRNA screen in HeLa cells identified enhancers of this compound cytotoxicity, with a significant number of validated hits being genes whose products interact with BRCA1 and BRCA2. nih.gov
Genome-wide CRISPR-Cas9 knockout screens have also been employed to identify mechanisms of this compound resistance. In head and neck squamous cell carcinoma models, this approach prioritized 207 genes as being pivotal for this compound resistance, with the NOTCH signaling pathway emerging as a significant driver. dntb.gov.ua In diffuse large B-cell lymphoma cells, a CRISPR screen identified 326 genes that confer resistance to this compound upon knockout and 425 genes that confer sensitivity. mdpi.comnih.gov
RNA sequencing (RNA-seq) is another valuable high-throughput approach that allows for the comparison of the transcriptomes of this compound-sensitive and resistant cells. By identifying differentially expressed genes, researchers can uncover potential targets. For instance, a study on lung adenocarcinoma cells used RNA-seq data to construct a competing endogenous RNA (ceRNA) network, identifying molecules potentially involved in this compound resistance. frontiersin.org In ovarian cancer cell lines, RNA-seq analysis revealed that pathways related to the extracellular matrix and actin filaments were prominent in this compound-resistant cells. nih.gov
Targeting Specific Regulators (e.g., NEDDylation pathway, Sirtuins, HDACs, NRF2)
Building on the identification of novel targets, research is underway to develop strategies that target specific regulatory pathways implicated in this compound resistance.
The NEDDylation pathway , which is crucial for the activity of cullin-RING E3 ubiquitin ligases, has emerged as a promising target. Aberrant NEDDylation may contribute to drug resistance, and this compound-resistant ovarian cancer cells have been found to have higher basal levels of NEDDylated cullins. mdpi.com The first-in-class NEDDylation inhibitor, pevonedistat (B1684682) (MLN4924), has been shown to synergize with this compound in preclinical models of ovarian and head and neck cancers, augmenting the anticancer effects in both sensitive and resistant tumors. cdnsciencepub.comdntb.gov.uamdpi.com This synergy is partly attributed to the induction of DNA damage and oxidative stress. cdnsciencepub.com
Sirtuins (SIRTs) , a class of histone deacetylases, are also implicated in this compound resistance. Overexpression of SIRT1 has been associated with increased this compound resistance, potentially by altering mitochondrial metabolism. nih.gov Conversely, reducing SIRT1 expression has been shown to sensitize resistant cells to this compound. nih.gov In esophageal squamous cell carcinoma, SIRT1 knockdown enhanced this compound chemosensitivity by regulating the glycolysis pathway. apacsci.com
Histone deacetylase (HDAC) inhibitors are another class of drugs being investigated to overcome this compound resistance. HDAC inhibitors can alter chromatin structure, potentially increasing the accessibility of DNA to this compound. biorxiv.org Preclinical studies have demonstrated that HDAC inhibitors like vorinostat (B1683920) can sensitize ovarian and lung cancer cells to this compound, leading to increased cell death and apoptosis. nih.govnih.gov The combination of vorinostat and this compound has also been shown to inhibit tumor growth in xenograft mouse models. nih.gov
The Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a key regulator of the cellular antioxidant response and contributes to chemoresistance. High levels of NRF2 create a protective environment for cancer cells. nih.gov The inhibitor brusatol (B1667952) has been identified as a unique inhibitor of the NRF2 pathway. nih.gov By reducing NRF2 protein levels, brusatol sensitizes a range of cancer cells and xenografts to this compound and other chemotherapeutic agents. nih.gov Mechanistically, this sensitization is linked to a decrease in drug detoxification and an impairment in drug removal. nih.gov
Preclinical Development of Combination Therapies based on Mechanistic Synergy
A significant focus of emerging research is the preclinical development of combination therapies that pair this compound with agents that target specific cellular pathways, aiming for a synergistic effect.
Combination with Agents Targeting DNA Repair
Given that this compound's primary mechanism of action is the induction of DNA damage, a logical approach to overcoming resistance is to combine it with inhibitors of DNA repair pathways.
Poly (ADP-ribose) polymerase (PARP) inhibitors have shown considerable promise in this regard. PARP proteins are involved in the repair of DNA single-strand breaks, and their inhibition can lead to the accumulation of double-strand breaks, particularly in cells with deficiencies in homologous recombination repair. Preclinical studies have demonstrated synergistic effects between platinum agents and PARP inhibitors in various cancer models. researchgate.net In cervical and bladder cancer cells, the PARP inhibitor olaparib (B1684210) has been shown to significantly increase sensitivity to this compound. researchgate.net
Ataxia telangiectasia and Rad3-related (ATR) kinase inhibitors are also being explored in combination with this compound. ATR is a key sensor of DNA damage and replication stress. Inhibition of ATR can prevent the proper cellular response to this compound-induced DNA damage, leading to a "replication catastrophe." dntb.gov.ua The ATR inhibitor AZD6738 has been shown to have a synergistic effect with this compound in preclinical models of head and neck squamous cell carcinoma, leading to enhanced DNA damage and apoptotic cell death. nih.gov
Checkpoint kinase 1 (CHK1) inhibitors represent another class of DNA damage response inhibitors that have shown synergy with this compound. CHK1 is a crucial downstream effector of ATR. In preclinical models of small cell lung cancer, the CHK1 inhibitors prexasertib (B560075) and AZD7762 enhanced the antitumor activity of this compound and overcame this compound resistance both in vitro and in vivo. nih.govnih.gov This combination was found to promote mitotic cell death. nih.gov
DNA-dependent protein kinase (DNA-PK) inhibitors are also being investigated. DNA-PK is a key component of the non-homologous end-joining pathway for DNA double-strand break repair. In preclinical models of ovarian cancer, inhibition of DNA-PK with NU7441 has been shown to restore sensitivity to this compound in chemoresistant cells, leading to decreased tumor growth in vivo. cdnsciencepub.com
Combination with Modulators of Cellular Stress Pathways
Cellular stress pathways, such as the unfolded protein response (UPR) and autophagy, can be activated in response to chemotherapy and contribute to cell survival and drug resistance. Modulating these pathways is another emerging strategy to enhance this compound's efficacy.
The unfolded protein response (UPR) is activated by endoplasmic reticulum (ER) stress. While the UPR can initially promote cell survival, prolonged or excessive ER stress can trigger apoptosis. Some studies suggest that inducing the UPR could sensitize cancer cells to this compound. For instance, inducing the UPR with 2-deoxyglucose has been shown to decrease the expression of DNA repair genes and increase the expression of apoptotic genes, thereby augmenting sensitivity to this compound. nih.govwsu.edu Conversely, other research indicates that the UPR can contribute to chemoresistance, and inhibitors of the UPR are being explored to overcome this. biorxiv.org The natural product Icariside II has been shown to enhance this compound-induced apoptosis by promoting ER stress signaling in non-small cell lung cancer cells. nih.gov
Autophagy is a cellular recycling process that can promote cell survival under stress conditions, including chemotherapy. In many cases, autophagy acts as a protective mechanism for cancer cells treated with this compound. Therefore, inhibiting autophagy is a strategy being investigated to enhance this compound's cytotoxicity. The autophagy inhibitor chloroquine has been shown in preclinical studies to have a synergistic effect with this compound in nasopharyngeal and ovarian cancer cells. nih.govnih.gov In this compound-resistant nasopharyngeal cancer cells, chloroquine decreased the expression of multidrug resistance-associated proteins and, in combination with this compound, led to increased cell death and apoptosis. nih.gov In vivo, the combination of an autophagy inhibitor and this compound has demonstrated significant anti-tumor effects in xenograft mouse models. nih.gov
Data Tables
| Screening Method | Cancer Type | Key Findings/Identified Targets |
|---|---|---|
| RNAi | Ovarian Cancer | Identified ~200 genes essential for the viability of this compound-resistant cells, linked to cell cycle and DNA repair. researchgate.net |
| siRNA | Cervical Cancer (HeLa cells) | Identified enhancers of this compound cytotoxicity, including genes interacting with BRCA1/BRCA2. nih.gov |
| CRISPR-Cas9 | Head and Neck Squamous Cell Carcinoma | Prioritized 207 genes pivotal for resistance, highlighting the NOTCH signaling pathway. dntb.gov.ua |
| CRISPR-Cas9 | Diffuse Large B-cell Lymphoma | Identified 326 genes conferring resistance and 425 genes conferring sensitivity to this compound. mdpi.comnih.gov |
| RNA Sequencing | Lung Adenocarcinoma | Constructed a ceRNA network to identify potential molecular targets involved in resistance. frontiersin.org |
| Combination Agent Class | Specific Agent (Example) | Cancer Type (Preclinical Model) | Observed Synergistic Effect |
|---|---|---|---|
| PARP Inhibitor | Olaparib | Cervical, Bladder Cancer | Significantly increased sensitivity to this compound. researchgate.net |
| ATR Inhibitor | AZD6738 | Head and Neck Squamous Cell Carcinoma | Enhanced DNA damage and apoptosis. nih.gov |
| CHK1 Inhibitor | Prexasertib | Small Cell Lung Cancer | Overcame this compound resistance and promoted mitotic cell death. nih.govnih.gov |
| DNA-PK Inhibitor | NU7441 | Ovarian Cancer | Restored this compound sensitivity in resistant cells. cdnsciencepub.com |
| NEDDylation Inhibitor | Pevonedistat (MLN4924) | Ovarian, Head and Neck Cancer | Augmented anticancer effects in sensitive and resistant tumors. cdnsciencepub.comdntb.gov.uamdpi.com |
| HDAC Inhibitor | Vorinostat | Ovarian, Lung Cancer | Sensitized cells to this compound, leading to increased apoptosis. nih.govnih.gov |
| NRF2 Inhibitor | Brusatol | Various Cancers | Sensitized cancer cells by suppressing cellular defense mechanisms. nih.gov |
| Autophagy Inhibitor | Chloroquine | Nasopharyngeal, Ovarian Cancer | Increased this compound-induced cell death and apoptosis. nih.govnih.gov |
Advanced Drug Delivery Systems Research (Preclinical)
To address the challenge of this compound resistance, significant preclinical research has focused on developing advanced drug delivery systems. These innovative strategies aim to enhance the therapeutic efficacy of this compound by improving its accumulation within tumor cells and enabling controlled release, thereby overcoming mechanisms of resistance and reducing systemic toxicity. nih.govmdpi.com
Nanoparticle-Based Delivery for Enhanced Intracellular Accumulation
Nanoparticle-based delivery systems are at the forefront of preclinical research to combat this compound resistance. nih.govmdpi.com By encapsulating this compound within various nanocarriers, researchers aim to alter the drug's pharmacokinetic profile, increase its localization at the tumor site, and facilitate its entry into cancer cells, thus bypassing resistance mechanisms related to reduced drug uptake. nih.govnih.govnih.gov
One prominent approach involves the use of liposomes , which are microscopic vesicles composed of a lipid bilayer. Liposomal formulations of this compound, such as Lipoplatin, have been developed to improve drug accumulation at tumor sites and overcome resistance. nih.gov Preclinical studies have shown that liposomal this compound can exhibit potent antitumor activity in this compound-resistant cell lines. nih.govunipd.it For instance, in this compound-resistant cervical and ovarian cancer models, lipoplatin induced apoptosis and inhibited tumor growth where free this compound was ineffective. unipd.it The mechanism behind this enhanced efficacy is partly attributed to the ability of liposomes to be taken up by cancer cells through endocytosis, thereby bypassing the drug efflux pumps that often contribute to this compound resistance. mdpi.comnih.gov
Polymeric micelles represent another class of nanocarriers being investigated for this compound delivery. sci-hub.boxmdpi.com These are self-assembling structures formed from amphiphilic block copolymers, with a hydrophobic core that can encapsulate this compound and a hydrophilic shell that provides stability in circulation. sci-hub.box Preclinical studies with this compound-incorporated polymeric micelles, such as NC-6004, have demonstrated preferential distribution to tumors via the enhanced permeability and retention (EPR) effect. nih.gov This passive targeting mechanism leads to higher intratumoral drug concentrations. nih.gov Research has shown that these micelles can eradicate solid tumors in animal models and exhibit greater antitumor activity compared to free this compound. nih.gov
Extracellular vesicles (EVs) , naturally secreted nanoscale vesicles, are also being explored as carriers for this compound. mdpi.commdpi.comfrontiersin.org Preclinical studies have demonstrated that EVs can deliver this compound to cancer cells and overcome resistance. For example, milk-derived exosomes loaded with this compound enhanced the anti-cancer effects in this compound-resistant ovarian cancer models by facilitating this compound uptake through clathrin-independent endocytosis, thereby bypassing typical resistance pathways. mdpi.com Similarly, macrophage-derived exosomes loaded with this compound have shown increased cytotoxicity in both this compound-sensitive and resistant ovarian cancer cells. mdpi.com
Inorganic nanoparticles , such as gold nanoparticles, have also been investigated. researchgate.net Studies have shown that conjugating this compound to gold nanoparticles can lower the chemoresistance of cancer cells. researchgate.net
The table below summarizes key findings from preclinical studies on various nanoparticle-based delivery systems for this compound.
| Nanocarrier Type | Preclinical Model | Key Findings |
| Liposomes (Lipoplatin) | This compound-resistant cervical cancer cells (R-ME-180) | More active than free this compound, induced apoptosis, and decreased tumor formation in nude mice. nih.gov |
| Polymeric Micelles (NC-6004) | Solid tumors in mice | Preferential tumor distribution, greater anti-tumor activity, and lower toxicity compared to free this compound. nih.gov |
| Extracellular Vesicles (Milk-derived exosomes) | This compound-resistant ovarian cancer (in vitro and in vivo) | Enhanced anti-cancer effects compared to free this compound by bypassing hCtr1-mediated drug transport. mdpi.com |
| Gold Nanoparticles | Hepatocellular carcinoma cells | GNP-conjugated this compound showed a significantly lower survival rate of tumor cells compared to conventional chemotherapy. researchgate.net |
Controlled Release Formulations
Controlled release formulations are designed to maintain a sustained and localized concentration of this compound at the tumor site, which can help overcome resistance and minimize systemic side effects. hubspotusercontent-na1.netscirp.org These systems aim to release the drug over an extended period, ensuring that cancer cells are continuously exposed to therapeutic levels of the agent. scirp.org
Poly(lactic-co-glycolic acid) (PLGA) microspheres and nanoparticles are widely studied biodegradable polymers for the controlled release of this compound. hubspotusercontent-na1.netscirp.org Preclinical research has demonstrated that encapsulating this compound within PLGA matrices allows for a sustained release profile. hubspotusercontent-na1.netscirp.org For example, this compound-encapsulated PLGA nanoparticles have been shown to release the drug in a sustained manner, with less than 20% released in the first three days, followed by approximately 50% release over 21 days. scirp.org This prolonged release can induce significant apoptosis in cancer cells. scirp.org Microencapsulated this compound formulations using PLGA have achieved high drug loading and demonstrated controllable sustained-release kinetics, ranging from hours to several weeks. hubspotusercontent-na1.net
Stimuli-responsive nanomaterials offer a more sophisticated approach to controlled release. acs.orgrsc.orgresearchgate.net These systems are engineered to release their drug payload in response to specific triggers within the tumor microenvironment, such as lower pH, higher redox potential, or the presence of certain enzymes. acs.orgrsc.org This "on-demand" drug release can enhance the specificity and efficacy of this compound therapy. For instance, pH-responsive nanocarriers have been designed to remain stable in the bloodstream but release this compound in the acidic environment of solid tumors. rsc.org Similarly, redox-responsive systems can release the drug in response to the high levels of glutathione found inside cancer cells. researchgate.net
Thermo-responsive hydrogels are another innovative controlled release system. nih.gov These hydrogels can be injected in a liquid state and then form a gel at body temperature, creating a localized drug depot. A dual stimuli-responsive formulation, termed NanoSensoGel, has been developed to deliver antioxidants and calcium channel blockers to prevent this compound-induced ototoxicity. This system combines ROS-responsive nanoparticles suspended in a thermo-responsive hydrogel, allowing for sustained and receptive drug delivery. nih.gov
The following table details research findings on controlled release formulations for this compound in preclinical settings.
| Formulation Type | Release Mechanism | Preclinical Findings |
| PLGA Nanoparticles | Biodegradation of the polymer matrix | Sustained release over 21 days, inducing apoptosis in A2780 cancer cells. scirp.org |
| PLGA Microspheres | Biodegradation and diffusion | Controllable release profiles ranging from hours to weeks with high drug loading (30-35% w/w). hubspotusercontent-na1.net |
| pH-Responsive Nanogels | pH-triggered release | Specific delivery of this compound to cancer cells by responding to the acidic tumor microenvironment. rsc.org |
| Thermo-responsive Hydrogels (NanoSensoGel) | Diffusion from a gel matrix formed at body temperature | Sustained release of encapsulated agents following Fickian diffusion kinetics, showing potential for prophylactic treatment. nih.gov |
| Oral Sustained-Release Solid-Dispersion | Formulation with water-insoluble polymer and stearic acid | Maintained effective serum this compound levels for 24 hours in rats and mice. researchgate.net |
Preclinical Models in Cisplatin Research
In Vitro Cellular Models
In vitro models offer a controlled environment to study the direct effects of cisplatin (B142131) on cancer cells. They are instrumental for high-throughput screening and detailed molecular analysis.
The development of this compound-resistant cell lines from their sensitive parental counterparts is a cornerstone of research into the mechanisms of chemoresistance. These paired systems allow for comparative studies to identify the molecular changes that drive resistance.
A common observation is the reduced intracellular accumulation of this compound in resistant cells. rsc.org For instance, in a study comparing the this compound-sensitive A2780 human ovarian cancer cell line with its resistant derivative, A2780CR, a 2.3 to 3-fold higher accumulation of platinum was observed in the sensitive cells. rsc.org This difference is often attributed to impaired drug uptake or increased efflux from the resistant cells. rsc.org
Proteomic and genomic analyses of these cell line pairs have identified numerous molecular alterations associated with resistance. In germ cell tumor cell lines (NTERA-2, NCCIT, and 2102EP) and their isogenic resistant sublines, quantitative mass spectrometry identified 144 proteins that were differentially abundant. nih.gov A notable finding was the significant decrease in the enzyme cystathionine (B15957) beta-synthase (CBS) in all three resistant cell lines. nih.gov Similarly, studies in osteosarcoma cell lines identified changes in single nucleotide polymorphisms (SNPs) in DNA repair genes like ERCC1 and ERCC2 in association with this compound resistance. mdpi.com In small cell lung cancer (SCLC) cells derived from a pretreated, resistant xenograft, glutathione-S-transferase (GST) activity was nearly double that of cells from a control tumor, highlighting its role in detoxification and resistance. iiarjournals.org
| Parental Sensitive Cell Line | Resistant Subline | Cancer Type | Key Research Findings in Resistant Cells | Reference |
|---|---|---|---|---|
| A2780 | A2780CR, ACRP | Ovarian Cancer | Reduced intracellular this compound accumulation; Upregulation of GJA1 (connexin 43) and TWIST1. | rsc.orgjohnshopkins.edu |
| IGROV-1 | IGROV-1/Pt | Ovarian Cancer | Increased intracellular glutathione (B108866) levels; Reduced this compound-induced DNA cross-links. | nih.gov |
| NTERA-2, NCCIT, 2102EP | NTERA-R, NCCIT-R, 2102EP-R | Germ Cell Tumor | Decreased expression of cystathionine beta-synthase (CBS); Enrichment of DNA repair-associated proteins. | nih.gov |
| U-2OS, Saos-2 | U-2OS/CDDP, Saos-2/CDDP | Osteosarcoma | Allele changes in ERCC1 and ERCC2 genes; Altered GSTP1 genotype at the RNA level. | mdpi.com |
| H526 | R-H526 | Small Cell Lung Cancer | Nearly two-fold higher glutathione-S-transferase (GST) activity. | iiarjournals.org |
While 2D cell cultures are valuable, they lack the complex cell-cell and cell-extracellular matrix interactions of an in vivo tumor. frontiersin.org Three-dimensional (3D) culture models, such as spheroids and organoids, better recapitulate the tumor microenvironment, including features like hypoxia and nutrient gradients, which can influence drug response. frontiersin.orgresearchgate.net
Studies consistently show that cells grown in 3D cultures exhibit increased resistance to this compound compared to their 2D monolayer counterparts. frontiersin.orgnih.gov For example, 3D cultures of endometrial cancer cell lines and triple-negative breast cancer cells (MDA-MB-231) showed decreased sensitivity to this compound. frontiersin.orgnih.gov This altered response in 3D models is linked to differences in the molecular microenvironment, including changes in the expression of inflammatory cytokines and drug transporters. ersnet.org In a study using various cell lines including HeLa (cervical cancer) and A549 (lung cancer), 3D spheroid models were used to monitor this compound cytotoxicity in real-time, revealing that drug sensitivity and tolerance can be better understood in a 3D system. nih.gov
Organoids, which are self-organizing 3D structures grown from stem cells, offer an even more sophisticated model. stemcell.com Kidney organoids derived from human pluripotent stem cells have been used to model this compound-induced nephrotoxicity. nih.govresearchgate.netphysiology.orgbiorxiv.org These models successfully replicate key aspects of kidney injury, such as damage to proximal tubules and the upregulation of injury biomarkers like hepatitis A virus cellular receptor 1 (HAVCR1, also known as KIM-1). nih.govphysiology.org Researchers have used these kidney organoids to show that repeated low-dose this compound regimens can induce a robust injury response while maintaining organoid viability, mimicking clinical scenarios more closely. nih.govphysiology.org Similarly, patient-derived tumor organoids are emerging as powerful tools to predict individual patient responses to chemotherapy, including this compound. stemcell.com
| Model Type | Cell/Tissue Source | Cancer/Organ System | Key Research Findings | Reference |
|---|---|---|---|---|
| 3D Spheroid | MDA-MB-231 cell line | Triple-Negative Breast Cancer | Increased resistance to this compound compared to 2D cultures; Overexpression of ABCG2. | nih.gov |
| 3D Microtissue | A549 cell line & primary fibroblasts | Lung Adenocarcinoma | Drastic differences in this compound sensitivity compared to monolayers; Higher apoptotic response in 2D. | ersnet.org |
| 3D Spheroid | HeLa, A549, U-2OS, SH-SY5Y | Cervical, Lung, Osteosarcoma, Neuroblastoma | Demonstrated dose-dependent cytotoxicity of this compound through inhibition of ATP generation. | nih.gov |
| Kidney Organoid | Human Pluripotent Stem Cells | Kidney (Nephrotoxicity) | This compound induces dose-dependent proximal tubule injury, DNA damage, and expression of AKI biomarkers (e.g., HAVCR1/KIM-1). | nih.govphysiology.org |
In Vivo Animal Models
In vivo models are indispensable for studying the systemic effects of this compound, including its anti-tumor efficacy, toxicity to normal tissues, and the complex interplay with the host immune system and microenvironment. researchgate.netsemanticscholar.org
Xenograft models, which involve transplanting human cancer cells or tissues into immunodeficient mice, are widely used to evaluate the anti-tumor activity of this compound. These models allow for the direct assessment of treatment effects on tumor growth and survival in a living organism.
| Cancer Cell Line(s) | Cancer Type | Mouse Strain | Key Research Findings | Reference |
|---|---|---|---|---|
| SKOV3 and SKOV3/DDP | Ovarian Cancer | BALB/c Nude | This compound inhibited tumor growth from sensitive SKOV3 cells but not from resistant SKOV3/DDP cells. | researchgate.net |
| FaDu, Cal-27 | Head and Neck Cancer | Athymic Nude | This compound in combination with 2-deoxy-D-glucose significantly inhibited tumor growth and improved survival. | nih.gov |
| 143B | Osteosarcoma | NOD/SCID | This compound treatment led to tumor regression followed by regrowth upon drug withdrawal, enriching for cancer stem cells. | oncotarget.com |
| H526 | Small Cell Lung Cancer | Nude | Pretreatment with a sub-effective this compound dose induced resistance to a subsequent higher, effective dose. | iiarjournals.org |
Genetically Engineered Mouse Models (GEMMs) involve modifying the mouse genome to carry specific cancer-causing mutations, leading to the development of spontaneous tumors in their natural tissue context within an immunocompetent host. embopress.orgnih.gov This provides a higher-fidelity model of human cancer progression, heterogeneity, and the tumor microenvironment compared to xenografts. embopress.org
GEMMs are invaluable for studying this compound response and resistance in a more clinically relevant setting. For instance, a GEMM of lung cancer was used to show that chronic this compound treatment can promote enhanced DNA damage repair mechanisms and accelerate tumor progression, providing insight into acquired resistance. physiology.org These models capture both tumor cell-intrinsic and extrinsic factors that drive tumor initiation and progression and are therefore crucial for validating drug targets, assessing therapy efficacy, and dissecting mechanisms of drug resistance. embopress.orgnih.gov
A significant limitation of this compound's clinical use is its toxicity to specific organs, primarily the kidneys (nephrotoxicity) and the inner ear (ototoxicity). nih.govmdpi.com Animal models, particularly in rodents, have been extensively developed to study the mechanisms of this toxicity and to test potential protective agents. nih.gov
Renal System Models: Rodent models of this compound-induced kidney injury are well-established and have high clinical relevance. nih.gov These models typically involve administering this compound to mice or rats and then assessing kidney function (e.g., blood urea (B33335) nitrogen levels) and histology. nih.govresearchgate.net Research has shown that the dosing regimen is critical; single high-dose injections tend to model acute kidney injury (AKI), while multiple low-dose protocols can better recapitulate the transition to chronic kidney disease (CKD) seen in some patients. physiology.orgnih.govkarger.com These models have been instrumental in understanding the pathophysiology of this compound nephrotoxicity, which involves oxidative stress, inflammation, and direct tubular cell death. researchgate.net
Auditory System Models: this compound-induced hearing loss is a permanent side effect, and animal models are crucial for developing otoprotective strategies. nih.gov Mice, rats, and guinea pigs are used to model this toxicity. mdpi.comnih.govfrontiersin.org As with nephrotoxicity models, multi-cycle, low-dose administration protocols are considered more clinically relevant than single high-dose injections, as they produce significant hearing loss with lower mortality rates. nih.govfrontiersin.org These models allow researchers to measure changes in hearing thresholds (e.g., via Auditory Brainstem Response) and examine morphological damage, such as the loss of outer hair cells in the cochlea. mdpi.comproquest.com
Biophysical and Biochemical Model Systems
Biophysical and biochemical model systems are indispensable tools in preclinical this compound research, providing controlled environments to dissect the molecular interactions underlying its cytotoxic effects. These models allow for the detailed investigation of this compound's engagement with its primary cellular target, DNA, and its initial interactions with the cell membrane, which influences its uptake and subsequent biological activity. By simplifying complex cellular environments, these systems enable researchers to elucidate fundamental mechanisms of drug action, structural consequences of drug-target binding, and the physicochemical properties that govern this compound's behavior.
DNA-Cisplatin Complexation Models
The anticancer activity of this compound is primarily attributed to its ability to form covalent adducts with nuclear DNA, which subsequently obstructs critical cellular processes like replication and transcription, ultimately triggering programmed cell death. libretexts.orgnih.gov Model systems using DNA oligomers, computational simulations, and spectroscopic techniques have been pivotal in characterizing the precise nature of these interactions.
Upon entering the cell, the chloride ligands of this compound are hydrolyzed, forming a reactive aquated species that readily binds to the N7 position of purine (B94841) bases, particularly guanine (B1146940). libretexts.orgnih.gov The predominant lesions formed are 1,2-intrastrand cross-links between adjacent guanine residues (d(GpG) adducts), accounting for a significant portion of all DNA adducts. libretexts.orgresearchgate.net Other adducts include those between adjacent adenine (B156593) and guanine bases (d(ApG)), 1,3-intrastrand cross-links, and a smaller fraction of inter-strand cross-links. researchgate.net
These adducts induce significant conformational changes in the DNA double helix. rcsb.org X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy studies on platinated DNA oligonucleotides have revealed that 1,2-intrastrand adducts cause the DNA to bend or kink towards the major groove and unwind. researchgate.net This structural distortion is a key feature recognized by various cellular proteins, including High-Mobility Group (HMG) domain proteins, which bind preferentially to the bent DNA. rcsb.orgmdpi.com This binding can shield the adduct from DNA repair machinery, thereby enhancing the persistence of the lesion and contributing to this compound's cytotoxicity. libretexts.org
Computational models, such as Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, have further elucidated the structural and energetic details of this compound-DNA binding. acs.org These models allow for the investigation of the dynamic rearrangement of the DNA structure upon platination and can predict the stability and conformational preferences of different adduct types. mdpi.comacs.org
Table 1: Major Types of this compound-DNA Adducts and Their Structural Consequences
| Adduct Type | Relative Abundance | Key Structural Distortions | Model Systems for Study |
|---|---|---|---|
| 1,2-Intrastrand d(GpG) | ~65% | Significant bending/kinking toward the major groove, partial unwinding of the helix. researchgate.net | X-ray crystallography, NMR spectroscopy, QM/MM simulations. researchgate.netacs.org |
| 1,2-Intrastrand d(ApG) | ~25% | Similar, but distinct, bending and unwinding compared to d(GpG) adducts. | NMR spectroscopy, Molecular modeling. |
| 1,3-Intrastrand d(GpNpG) | ~5-10% | Forms a larger loop in the DNA strand, causing significant distortion. | Electrophoresis, Enzymatic digestion, NMR. |
| Inter-strand Cross-link | ~1-5% | Covalently links the two opposing DNA strands, preventing strand separation. | Denaturing gel electrophoresis, Atomic force microscopy. |
Artificial Membrane Systems
Before this compound can interact with nuclear DNA, it must first traverse the cell membrane. Artificial membrane systems, such as liposomes and lipid bilayers, are crucial for studying these initial interactions, which can influence the drug's cellular uptake, efficacy, and mechanisms of resistance. nih.govnih.gov These models allow for the precise control of lipid composition, enabling detailed investigation into how different membrane components affect this compound's behavior. researchgate.net
Molecular dynamics simulations have provided insights into the permeation of this compound across lipid bilayers, suggesting that its diffusion is dependent on membrane composition. nih.govchemrxiv.org For example, this compound has a higher permeability in simple dioleoylphosphatidylcholine (DOPC) membranes compared to more complex membrane models. nih.gov
Liposomes, which are spherical vesicles composed of one or more lipid bilayers, have been extensively used as models to study this compound encapsulation and delivery. nih.govunina.it The development of liposomal formulations aims to alter the pharmacokinetic profile of this compound. nih.govresearchgate.net The efficiency of encapsulating this compound within these lipid-based nanocarriers is influenced by factors such as the lipid composition (e.g., the inclusion of cholesterol), the charge of the phospholipids, and the preparation method. unina.itnih.gov These artificial systems are vital for optimizing drug delivery vehicles to enhance accumulation in tumor tissues. researchgate.net
Table 2: Research Findings from this compound Studies in Artificial Membrane Systems
| Model System | Key Research Finding | Observed Effect on Membrane Properties | Reference Technique |
|---|---|---|---|
| Lipid Bilayers (e.g., DOPC) | This compound's passive diffusion and permeation are dependent on the membrane's lipid composition. nih.gov | Can induce structural perturbations and changes in fluidity. nih.gov | Molecular Dynamics (MD) Simulations, QM/MM Energy Decomposition Analysis. nih.govchemrxiv.org |
| Liposomes (e.g., Egg PC, DPPC) | Encapsulation efficiency and drug release kinetics are influenced by lipid composition (e.g., cholesterol content) and fatty acid saturation. unina.it | The presence of cholesterol generally decreases membrane permeability and flexibility, enhancing drug retention. unina.it | Dynamic Light Scattering (DLS), Spectroscopy. unina.itnih.gov |
| Nanocapsules (Lipid-coated aggregates) | A novel formulation method allows for highly efficient encapsulation of this compound, forming aggregates covered by a single lipid bilayer. nih.gov | Creates a stable nanostructure with a high drug-to-lipid ratio. nih.gov | Freeze-thaw methods with negatively charged phospholipids. nih.gov |
| Model Membranes with Anionic Lipids (e.g., POPS, DAPS) | This compound interacts strongly with the headgroups of negatively charged lipids like phosphatidylserine. frontiersin.org | Induces significant structural perturbations in membranes containing anionic lipids. frontiersin.org | Spectroscopic analyses. frontiersin.org |
Q & A
Q. What experimental models are standard for assessing cisplatin’s efficacy in preclinical cancer studies?
Answer: this compound efficacy is typically evaluated using 2D cell cultures (e.g., NCI-60 cancer cell lines) and murine xenograft models. Key parameters include IC50 values (dose inhibiting 50% cell viability), tumor volume reduction, and survival analysis. Cell viability assays (MTT, ATP-based) and apoptosis markers (caspase-3 activation, Annexin V staining) are standard methodologies. Ensure reproducibility by adhering to guidelines like the ARRIVE framework for animal studies .
Q. How can this compound-induced nephrotoxicity be experimentally mitigated?
Answer: Nephrotoxicity studies often use rodent models (e.g., Sprague-Dawley rats) treated with this compound (5–7 mg/kg, single-dose). Interventions include antioxidants (N-acetylcysteine), anti-inflammatory agents (curcumin), or hydration protocols. Biomarkers like serum creatinine, BUN, and kidney histopathology (tubular necrosis scoring) are critical. Co-administration with chemoprotectants (e.g., sodium thiosulfate) should avoid compromising this compound’s antitumor efficacy .
Q. What analytical methods are reliable for quantifying this compound in biological samples?
Answer: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is gold-standard for this compound quantification in plasma/tissue. Atomic absorption spectroscopy (AAS) is cost-effective for platinum detection. Validate methods using spike-recovery experiments (≥80% recovery) and internal standards (e.g., carboplatin). Ensure compliance with FDA bioanalytical guidelines for linearity (R² > 0.98) and sensitivity (LOQ ≤ 1 ng/mL) .
Advanced Research Questions
Q. How can this compound resistance mechanisms be systematically investigated in heterogeneous tumors?
Answer: Employ multi-omics approaches:
- Genomic: CRISPR-Cas9 screens to identify resistance genes (e.g., ATP7B, CTR1).
- Transcriptomic: Single-cell RNA-seq to map tumor subpopulations with upregulated efflux pumps (ABCC2) or DNA repair pathways (ERCC1).
- Proteomic: Reverse-phase protein arrays (RPPA) to quantify platinum-DNA adduct repair proteins (e.g., XPF-ERCC1). Validate findings using patient-derived organoids (PDOs) .
Q. What strategies resolve contradictions in this compound’s reported efficacy across studies?
Answer: Conduct meta-analyses (PRISMA guidelines) to harmonize variables:
- Adjust for dosing regimens (e.g., 20 mg/m² vs. 100 mg/m²).
- Stratify by cancer type (e.g., ovarian vs. NSCLC).
- Use sensitivity analysis to exclude outliers. Discrepancies often arise from tumor microenvironment heterogeneity or variations in glutathione-S-transferase (GST) activity. Cross-validate with in situ hybridization (ISH) for platinum-DNA adduct localization .
Q. How to design combination therapies targeting this compound resistance while minimizing toxicity?
Answer: Apply synergy screening (e.g., Chou-Talalay method) to identify additive/synergistic partners (e.g., PARP inhibitors, immunotherapy). Optimize dosing schedules:
Q. What advanced models best recapitulate this compound’s pharmacokinetics in human tumors?
Answer: Use 3D bioprinted tumor models with vascularization to mimic this compound penetration gradients. Microfluidic devices (organ-on-a-chip) enable real-time PK monitoring (AUC, Cmax). Patient-derived xenografts (PDXs) retain tumor stroma interactions, improving clinical translatability. Incorporate intravital imaging to track this compound distribution .
Q. How to evaluate this compound’s epigenetic interactions in chemoresistance?
Answer: Perform ChIP-seq for histone modification (H3K27ac) or DNA methylation (MeDIP-seq) in resistant vs. sensitive cells. Target hypomethylated promoters (e.g., MGMT) or HDAC inhibitors (e.g., vorinostat) to reverse resistance. Validate using CRISPR-dCas9 epigenetic editing .
Q. What methodologies optimize this compound-loaded nanoparticle formulations for targeted delivery?
Answer: Use nanoprecipitation or emulsion-solvent evaporation to encapsulate this compound. Characterize nanoparticles via DLS (size <200 nm), TEM (morphology), and HPLC (drug loading >10%). Functionalize with ligands (e.g., folate) for tumor targeting. Assess biodistribution via radiolabeling (⁶⁴Cu) or fluorescent tags .
Q. How to develop predictive biomarkers for this compound response using multi-modal data?
Answer: Integrate omics data (GWAS, proteomics) with machine learning (LASSO regression, random forests). Prioritize biomarkers like ERCC1 mRNA (excision repair) or circulating tumor DNA (ctDNA) mutation burden. Validate in prospective cohorts (NCI-MATCH trial framework) with ROC-AUC >0.7 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
